Product packaging for Octa-O-methylsucrose(Cat. No.:CAS No. 5346-73-6)

Octa-O-methylsucrose

Cat. No.: B15193555
CAS No.: 5346-73-6
M. Wt: 454.5 g/mol
InChI Key: RNUOORAGNGKJLZ-ZJCSYNEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octa-O-methylsucrose is a useful research compound. Its molecular formula is C20H38O11 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O11 B15193555 Octa-O-methylsucrose CAS No. 5346-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5346-73-6

Molecular Formula

C20H38O11

Molecular Weight

454.5 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane

InChI

InChI=1S/C20H38O11/c1-21-9-12-14(24-4)16(26-6)17(27-7)19(29-12)31-20(11-23-3)18(28-8)15(25-5)13(30-20)10-22-2/h12-19H,9-11H2,1-8H3/t12-,13-,14-,15-,16+,17-,18+,19-,20+/m1/s1

InChI Key

RNUOORAGNGKJLZ-ZJCSYNEASA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC)OC)OC)COC)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)OC2(C(C(C(O2)COC)OC)OC)COC)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis of Octa-O-methylsucrose from Sucrose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octa-O-methylsucrose from sucrose. The core of this process lies in the exhaustive methylation of all eight hydroxyl groups of the sucrose molecule, a reaction commonly referred to as permethylation. This guide details a high-yield experimental protocol, summarizes key quantitative data, and provides visualizations of the chemical pathway and experimental workflow.

Introduction

This compound is a derivative of sucrose where all hydroxyl groups have been converted to methyl ethers. This modification significantly alters the physicochemical properties of the parent molecule, rendering it non-polar and soluble in organic solvents. This derivative is valuable in various research applications, including the study of carbohydrate structures and as a reference compound in analytical chemistry. The synthesis is typically achieved through a Williamson ether synthesis, employing a strong base to deprotonate the hydroxyl groups followed by reaction with a methylating agent.

Chemical Reaction Pathway

The overall reaction involves the treatment of sucrose with a methylating agent in the presence of a strong base. The base deprotonates the multiple hydroxyl groups on the sucrose molecule to form alkoxides, which then act as nucleophiles and attack the methylating agent in a series of SN2 reactions to form methyl ethers.

Reaction_Pathway Sucrose Sucrose (C12H22O11) OctaOMethylsucrose This compound (C20H38O11) Sucrose->OctaOMethylsucrose Permethylation Base Strong Base (e.g., NaOH or NaH) Base->Sucrose Deprotonation MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Sucrose Methylation Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Dissolve Dissolve Sucrose in DMSO AddBase Add Powdered NaOH Dissolve->AddBase AddMeI Add Methyl Iodide AddBase->AddMeI Stir Stir at Room Temperature AddMeI->Stir Quench Quench with Water Stir->Quench Extract Extract with Chloroform Quench->Extract Wash Wash with Water Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica Gel Column Chromatography Concentrate->Column Analyze Analyze Fractions by TLC Column->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate FinalProduct FinalProduct Evaporate->FinalProduct Yields Pure This compound

An In-depth Technical Guide on Octa-O-methylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential physicochemical data for octa-O-methylsucrose, a derivative of sucrose where all eight hydroxyl groups have been methylated. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized in the table below. These values are critical for experimental design, analytical method development, and interpretation of research outcomes.

PropertyValue
Molecular FormulaC₂₀H₃₈O₁₁[1][2]
Molecular Weight454.5 g/mol [1][2]

Logical Representation of Molecular Data

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

G compound This compound formula Molecular Formula C₂₀H₃₈O₁₁ compound->formula determines weight Molecular Weight 454.5 g/mol compound->weight determines

Core molecular properties of this compound.

References

The Solubility of Octa-O-methylsucrose in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully methylated derivative of sucrose, where all eight hydroxyl groups are replaced by methoxy groups. This modification significantly alters the physicochemical properties of the parent sucrose molecule, rendering it non-polar and significantly increasing its solubility in organic solvents while decreasing its solubility in water.[1] This technical guide provides an overview of the known solubility characteristics of this compound in various organic solvents, outlines a detailed experimental protocol for determining its solubility, and presents a logical workflow for this process. Understanding the solubility of this compound is critical for its application in various research and development areas, including its use as a bittering agent and in pharmaceutical formulations.[1]

Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its favorable solubility in several common organic solvents. The table below summarizes the available qualitative solubility information.

Organic SolventIUPAC NameSolubilityNotes
ChloroformTrichloromethaneGood solubility[1]Often used as a solvent for reactions involving methylated sugars.
EthanolEthanolGood solubility[1]A polar protic solvent where solubility may be influenced by temperature.
MethanolMethanolReadily solubleFully methylated polysaccharides are noted to dissolve easily in methanol.
Dimethyl Sulfoxide (DMSO)(Sulfinylbis)methaneReadily solubleThe presence of methyl groups enhances the solubility of polysaccharides in DMSO.

Note: The terms "Good solubility" and "Readily soluble" are based on qualitative statements in the cited literature and are not quantitative measurements. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system.

  • Rotary evaporator or vacuum oven

2. Procedure

2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Securely seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

2.2. Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

  • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

2.3. Quantification of Solute

Method A: Gravimetric Analysis

  • Evaporate the solvent from the filtered saturated solution using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the solid residue (this compound) is achieved.

  • Accurately weigh the vial containing the dry solid.

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

  • The solubility can then be expressed in various units, such as g/L or mg/mL.

Method B: Chromatographic Analysis (HPLC or GC)

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area against concentration.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_results Results prep_materials Prepare Materials: - this compound - Organic Solvent - Vials add_solute Add Excess Solute to Vials prep_materials->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent seal_vials Seal Vials add_solvent->seal_vials agitate Agitate at Constant Temperature seal_vials->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample weigh_sample Weigh Filtered Sample filter_sample->weigh_sample quant_choice Choose Quantification Method weigh_sample->quant_choice gravimetric Gravimetric Analysis: - Evaporate Solvent - Weigh Residue quant_choice->gravimetric chromatographic Chromatographic Analysis: - Prepare Standards - Generate Calibration Curve - Analyze Sample quant_choice->chromatographic calculate Calculate Solubility (e.g., g/L, mol/L) gravimetric->calculate chromatographic->calculate

Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

The solubility of this compound is a fundamental physicochemical property and is not directly involved in biological signaling pathways. Its primary biological relevance is as a bitter tastant, where it interacts with taste receptors on the tongue. The logical relationship governing its solubility is based on the principle of "like dissolves like." The methylation of the polar hydroxyl groups of sucrose to form the non-polar methoxy groups of this compound drastically reduces its ability to form hydrogen bonds with water, leading to low aqueous solubility. Conversely, its non-polar nature enhances its interaction with the non-polar or moderately polar moieties of organic solvents, resulting in higher solubility.

The following diagram illustrates this logical relationship.

logical_relationship cluster_sucrose Sucrose cluster_methylation Chemical Modification cluster_ooms This compound sucrose Sucrose (Polar, -OH groups) h_bond_water Forms Strong H-Bonds with Water sucrose->h_bond_water low_org_sol Low Solubility in Non-Polar Organic Solvents sucrose->low_org_sol methylation Methylation (-OH to -OCH3) sucrose->methylation ooms This compound (Non-Polar, -OCH3 groups) methylation->ooms weak_h_bond Weak Interaction with Water ooms->weak_h_bond high_org_sol High Solubility in Non-Polar Organic Solvents ooms->high_org_sol

Logical relationship of solubility modification.

References

The Sweet Art of Modification: A Technical Guide to the Historical Discovery and Synthesis of Methylated Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycoscience, the subtle addition of a methyl group to a sugar molecule can dramatically alter its biological function and physicochemical properties. This technical guide provides an in-depth exploration of the historical journey of discovering and synthesizing methylated sugars. From the foundational work of early carbohydrate chemists to the sophisticated enzymatic and analytical methods of today, we will delve into the key discoveries, experimental protocols, and the profound implications of sugar methylation in biology and medicine. Methylated sugars are not mere chemical curiosities; they are key players in diverse biological processes, including bacterial pathogenesis and antibiotic biosynthesis, and hold significant potential in drug development. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of carbohydrate chemistry.

I. A Historical Journey: The Discovery of Methylated Sugars

The story of methylated sugars is woven into the larger narrative of carbohydrate chemistry, a field that has seen remarkable progress over the last two centuries. Here, we highlight the key milestones and pioneering scientists who unveiled the existence and significance of these modified sugars.

Early Observations and the Dawn of a New Field

The late 19th and early 20th centuries were a golden age for carbohydrate chemistry. Emil Fischer, a towering figure in the field, laid the groundwork with his elucidation of the structures of glucose and other monosaccharides.[1] It was during this period of intense structural investigation that the first hints of naturally occurring methylated sugars began to emerge.

The Pillars of Methylation Chemistry: Haworth and Purdie

The ability to synthetically methylate sugars was a pivotal development that not only confirmed the structures of complex carbohydrates but also opened up new avenues for studying their properties. Two names stand out in this regard: Sir Norman Haworth and Thomas Purdie.

  • Sir Norman Haworth: In 1915, Haworth developed a method for methylating sugars using dimethyl sulfate and an alkali, a reaction now famously known as the Haworth methylation .[2][3] This breakthrough was instrumental in his groundbreaking work on the structures of carbohydrates, for which he was awarded the Nobel Prize in Chemistry in 1937.[4][5][6][7] His book, "The Constitution of Sugars" (1929), remains a classic in the field.[4][7]

  • Thomas Purdie and James Irvine: Preceding Haworth, in 1903, Thomas Purdie and his student James C. Irvine developed a method for the exhaustive methylation of sugars using methyl iodide and silver oxide, known as the Purdie methylation .[8] This method was particularly useful for determining the ring structures of sugars.

These classical methods, along with later modifications like the Hakomori methylation, became the workhorses of carbohydrate chemistry, enabling the structural elucidation of countless polysaccharides and glycoconjugates.

Table 1: Key Milestones in the Historical Discovery and Study of Methylated Sugars

Year(s)Key Discovery or DevelopmentKey Scientist(s)Significance
1838Coining of the term 'glucose'Jean-Baptiste DumasEstablished a systematic nomenclature for sugars.[9][10]
1844Coining of the term 'carbohydrate'Carl SchmidtProvided a chemical classification for this group of biomolecules.[9]
1880-1890Elucidation of the relative configurations of sugarsEmil FischerLaid the foundation for understanding the stereochemistry of carbohydrates.[9][10]
1903Development of the Purdie methylation methodThomas Purdie & James C. IrvineProvided a method for exhaustive methylation to determine sugar ring structures.[8]
1915Development of the Haworth methylation methodSir Norman HaworthA widely used method for preparing methylated sugar derivatives for structural analysis.[2][3]
1925Determination of the cyclic structure of glucoseSir Norman HaworthRevolutionized the understanding of monosaccharide structure.[5]
1929Publication of "The Constitution of Sugars"Sir Norman HaworthBecame a standard textbook in carbohydrate chemistry.[4][7]
1933First synthesis of Vitamin C (ascorbic acid)Sir Norman Haworth & Sir Edmund HirstA landmark achievement in synthetic carbohydrate chemistry with major public health implications.[4][5]
1964Development of the Hakomori methylation methodSen-itiroh HakomoriA highly efficient method for the permethylation of carbohydrates.[8]
1988Coining of the term 'glycobiology'Raymond Dwek, et al.Marked the convergence of carbohydrate chemistry with modern molecular and cellular biology.[11]

II. The Chemist's Toolkit: Synthesis of Methylated Sugars

The synthesis of methylated sugars is a cornerstone of carbohydrate research, enabling detailed structural analysis and the creation of novel bioactive molecules. This section provides an overview of the key chemical and enzymatic methods, including detailed experimental protocols for the classical techniques.

A. Classical Chemical Synthesis Methods

The following table summarizes and compares the seminal methods for the chemical methylation of sugars.

Table 2: Comparison of Classical Methylation Methods

MethodReagentsTypical SubstrateTypical Yield (%)AdvantagesLimitations
Haworth Methylation Dimethyl sulfate (DMS), Sodium hydroxide (NaOH)Monosaccharides, Disaccharides40-60Relatively inexpensive reagents.Requires careful control of pH; risk of base-catalyzed degradation.
Purdie Methylation Methyl iodide (MeI), Silver oxide (Ag₂O)Glycosides, PolysaccharidesVariable, often requires multiple treatmentsMilder conditions than Haworth; less degradation.Use of expensive silver oxide; MeI is toxic and volatile.
Hakomori Methylation Dimethyl sulfoxide (DMSO), Sodium hydride (NaH), Methyl iodide (MeI)Polysaccharides, Glycolipids>90High efficiency, often achieving permethylation in a single step.Requires anhydrous conditions; NaH is highly reactive.
B. Detailed Experimental Protocols

This protocol describes the methylation of methyl α-D-glucopyranoside as a representative example of the Haworth methylation procedure.

Materials:

  • Methyl α-D-glucopyranoside

  • Dimethyl sulfate (DMS)

  • 30% (w/v) Sodium hydroxide (NaOH) solution

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask with a stirrer

  • Dropping funnels

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl α-D-glucopyranoside (1 equivalent) in water in a round-bottom flask equipped with a mechanical stirrer and place it in an ice bath.

  • Simultaneously, add dimethyl sulfate (4-5 equivalents) and 30% NaOH solution dropwise from separate dropping funnels over a period of 1-2 hours, maintaining the temperature below 10°C and the pH between 9 and 11.

  • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

  • Neutralize the reaction mixture with dilute sulfuric acid.

  • Extract the methylated product with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude methylated product.

  • Purify the product by chromatography if necessary.

Expected Yield: Approximately 40-50%.

This protocol outlines the exhaustive methylation of glucose using the Purdie method. Note that this method is typically performed on a glycoside to protect the anomeric center. For simplicity, this protocol starts with glucose, with the understanding that a mixture of methylated α- and β-anomers will be produced.

Materials:

  • D-Glucose

  • Methyl iodide (MeI)

  • Freshly prepared silver oxide (Ag₂O)

  • Methanol (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend D-glucose (1 equivalent) and freshly prepared silver oxide (5-10 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a stirring bar.

  • Add methyl iodide (5-10 equivalents) to the suspension.

  • Reflux the mixture with stirring for 24-48 hours. The reaction should be protected from light.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • If the reaction is incomplete, cool the mixture, filter off the silver salts, and repeat the methylation with fresh reagents.

  • After completion, cool the reaction mixture and filter to remove the silver salts.

  • Wash the solid residue with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude methylated glucose.

  • Purify the product by chromatography.

Expected Yield: Variable, often requires multiple treatments for complete methylation.

This protocol describes the highly efficient permethylation of a polysaccharide using the Hakomori method.

Materials:

  • Polysaccharide sample (dried)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Reaction vial with a screw cap and septum

  • Syringes

  • Nitrogen or Argon gas supply

  • Water bath

  • Chloroform

  • Water

  • Dialysis tubing

Procedure:

  • Dry the polysaccharide sample (e.g., 5-10 mg) under vacuum.

  • Add anhydrous DMSO (1-2 mL) to the dried sample in a reaction vial and dissolve it, with gentle heating if necessary.

  • Under a nitrogen or argon atmosphere, add sodium hydride (a slight excess based on the number of hydroxyl groups) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to form the polysaccharide alkoxide.

  • Cool the mixture in a water bath and add methyl iodide (a slight excess) dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the permethylated polysaccharide with chloroform.

  • Wash the chloroform layer with water to remove DMSO and salts.

  • For larger polysaccharides, the product can be purified by dialysis against water.

  • Evaporate the solvent to obtain the permethylated polysaccharide.

Expected Yield: >90%.

C. Modern Enzymatic Synthesis

The challenges associated with chemical synthesis, such as the need for protecting groups and the potential for side reactions, have led to the development of enzymatic methods for the synthesis of methylated sugars. These methods offer high regioselectivity and stereoselectivity under mild reaction conditions.

Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to an acceptor molecule, including sugars. The use of specific methyltransferases allows for the targeted methylation of a particular hydroxyl group on a sugar, a feat that is often difficult to achieve through chemical synthesis.

III. Unveiling the Structure: Analytical Techniques

The characterization of methylated sugars is crucial for understanding their structure and function. This section provides an overview of the key analytical techniques used for this purpose.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of methylated sugars, particularly for determining the linkage positions in polysaccharides. The most common method is the analysis of partially methylated alditol acetates (PMAAs) .

This protocol outlines the steps for preparing and analyzing PMAAs from a permethylated polysaccharide.

Materials:

  • Permethylated polysaccharide

  • 2 M Trifluoroacetic acid (TFA)

  • Sodium borodeuteride (NaBD₄) in 2 M ammonium hydroxide

  • Acetic anhydride

  • 1-Methylimidazole

  • Dichloromethane

  • Water

  • Nitrogen gas supply

  • GC-MS instrument

Procedure:

  • Hydrolysis: Hydrolyze the permethylated polysaccharide (e.g., 1-2 mg) with 2 M TFA at 121°C for 2 hours to cleave the glycosidic bonds.

  • Reduction: After cooling, evaporate the TFA under a stream of nitrogen. Reduce the resulting partially methylated monosaccharides to their corresponding alditols by adding a solution of sodium borodeuteride in 2 M ammonium hydroxide and incubating at room temperature for 2 hours. The use of sodium borodeuteride introduces a deuterium label at the anomeric carbon, which aids in mass spectral interpretation.

  • Acetylation: Quench the excess reducing agent with acetic acid. Evaporate the solution to dryness. Acetylate the free hydroxyl groups by adding acetic anhydride and a catalyst such as 1-methylimidazole, and incubating at room temperature for 30 minutes.

  • Extraction: Add water to stop the reaction, and then extract the PMAAs with dichloromethane.

  • Analysis: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and then inject an aliquot into the GC-MS for analysis. The retention times and mass fragmentation patterns of the resulting PMAAs are compared to known standards to identify the linkage positions of the original polysaccharide.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of methylated sugars and their parent glycans. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms, the stereochemistry, and the position of methyl groups.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

General Guidelines:

  • Solvent: The choice of solvent is crucial. Deuterated solvents such as deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice depends on the solubility of the methylated sugar.

  • Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C NMR, higher concentrations (10-50 mg/mL) may be necessary.

  • Purity: The sample should be as pure as possible to avoid interfering signals. Purification by chromatography or other methods may be required.

  • Internal Standard: An internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous solutions or tetramethylsilane (TMS) for organic solvents, is often added for chemical shift referencing.

IV. The Biological Significance of Methylated Sugars

Methylated sugars are not just laboratory creations; they are found in a wide array of organisms and play crucial roles in various biological processes.

A. Methylated Sugars in Bacteria and Immune Evasion

The outer membrane of Gram-negative bacteria is decorated with lipopolysaccharides (LPS), complex molecules that are potent triggers of the innate immune response. The O-antigen portion of LPS is a polysaccharide chain that often contains methylated sugars. These methyl groups can play a critical role in bacterial immune evasion . By modifying the O-antigen with methyl groups, bacteria can alter its antigenicity, preventing recognition by host antibodies and other immune components. This molecular camouflage allows the bacteria to evade clearance by the host immune system.

The recognition of LPS by the host is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway. The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

LPS_TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs recruits and activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

LPS recognition and downstream signaling via the TLR4 pathway.
B. Methylated Sugars in Antibiotics

Many important antibiotics, particularly those of the macrolide class, contain methylated deoxy sugars as part of their structure. These sugar moieties are often crucial for the antibiotic's biological activity. Two well-known examples are L-mycarose and D-desosamine , which are found in macrolides like erythromycin.[12][13] The methyl groups on these sugars can influence the binding of the antibiotic to its target, the bacterial ribosome, thereby inhibiting protein synthesis.

The biosynthesis of these unique methylated sugars involves a series of enzymatic reactions that modify a common precursor, such as TDP-D-glucose. The pathway to L-mycarose, for example, involves epimerization, dehydration, reduction, and methylation steps.

Mycarose_Biosynthesis TDP_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy- D-glucose TDP_Glucose->Intermediate1 Dehydratase Intermediate2 TDP-4-keto-L-rhamnose Intermediate1->Intermediate2 Epimerase/Reductase Intermediate3 TDP-L-mycarose Intermediate2->Intermediate3 Methyltransferase SAH SAH Intermediate3->SAH SAM SAM SAM->Intermediate3

A simplified schematic of L-mycarose biosynthesis.

V. Methylated Sugars in Drug Development

The unique properties conferred by methylation make these modified sugars attractive motifs in drug design.

A. Modulating Pharmacokinetic and Pharmacodynamic Properties

The introduction of a methyl group can have a profound impact on a drug's properties:

  • Increased Lipophilicity: Methylation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: A methyl group can block a site of metabolic degradation, thereby increasing the drug's half-life.

  • Target Binding: The size and hydrophobicity of a methyl group can influence how a drug binds to its target protein, potentially increasing its potency and selectivity.

B. Case Studies in Drug Development

Etoposide and teniposide are potent anticancer drugs that are semi-synthetic derivatives of podophyllotoxin, a natural product.[14][15][16][17][18] A key structural feature of these drugs is the presence of a glycosidic linkage to a glucose derivative. While the sugar itself is not methylated in the final drug, the synthesis of these complex molecules often involves the use of protected and sometimes methylated sugar precursors. The glycosidic moiety is crucial for their mechanism of action, which involves the inhibition of topoisomerase II, an enzyme essential for DNA replication.[14][18]

Vancomycin is a powerful glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[1] Its complex structure includes sugar moieties that are essential for its antibacterial activity. While the native vancomycin does not have methylated sugars, synthetic modifications, including the addition of extra sugar moieties, have been explored to enhance its efficacy against resistant strains.[19][20] The sugar residues play a critical role in the dimerization of vancomycin and its binding to the bacterial cell wall precursor, Lipid II.[1][21]

Conclusion

The historical discovery and synthesis of methylated sugars represent a fascinating chapter in the annals of chemistry, with profound implications for biology and medicine. From the pioneering work of Haworth and Purdie to the sophisticated analytical and enzymatic tools of today, our ability to understand and manipulate these subtle yet powerful modifications has grown immensely. As we continue to unravel the complex roles of methylated sugars in biological systems, from the intricacies of bacterial pathogenesis to the mechanisms of antibiotic action, new opportunities for the development of novel therapeutics will undoubtedly emerge. This guide serves as a testament to the enduring importance of fundamental chemical research and its power to drive innovation in the life sciences.

References

Octa-O-methylsucrose: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Octa-O-methylsucrose, a fully methylated derivative of sucrose. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, insights into its potential biological interactions, and a generalized experimental framework for its study.

Core Chemical Identifiers

This compound is a sucrose molecule where all eight hydroxyl groups have been replaced by methoxy groups. This modification significantly alters its chemical properties, notably rendering it intensely bitter.

IdentifierValueSource
CAS Number 5346-73-6[1]
IUPAC Name (2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane[1]
Molecular Formula C₂₀H₃₈O₁₁[1]
Molecular Weight 454.5 g/mol [1]

Physicochemical Properties

The methylation of sucrose's hydroxyl groups results in a significant change in its physical and chemical characteristics.

PropertyValue
Appearance White crystalline solid
Solubility Low in water; soluble in organic solvents like chloroform and ethanol
Taste Intensely bitter

Biological Activity and Signaling Pathway

The pronounced bitterness of this compound suggests its interaction with bitter taste receptors (TAS2Rs), which are G protein-coupled receptors (GPCRs). While specific studies on this compound's interaction with TAS2Rs are not extensively documented in publicly available literature, a generalized signaling pathway for bitter compounds can be inferred.

Bitter tastants bind to TAS2Rs on the surface of taste receptor cells. This binding event initiates a signaling cascade mediated by the G protein gustducin. The α-subunit of gustducin activates phosphodiesterase (PDE), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ-subunits of gustducin activate phospholipase C-β2 (PLC-β2). PLC-β2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception of bitterness to the brain.

Bitter_Taste_Signaling cluster_cell Taste Receptor Cell Bitter_Compound This compound (Bitter Compound) TAS2R Bitter Taste Receptor (TAS2R) Bitter_Compound->TAS2R Binds to G_Protein G Protein (Gustducin) TAS2R->G_Protein Activates PLC Phospholipase C-β2 (PLC-β2) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release (Neurotransmitter) Depolarization->ATP_release Nerve_Signal Signal to Brain ATP_release->Nerve_Signal Transmits

Caption: Generalized signaling pathway for bitter taste perception.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, a general approach based on the synthesis of similar compounds, such as sucrose octaacetate, can be outlined.

Synthesis and Purification

The synthesis of this compound would likely involve the exhaustive methylation of sucrose. A common method for such a reaction is the Williamson ether synthesis, which would involve reacting sucrose with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base, like sodium hydride, in an appropriate aprotic solvent.

General Workflow for Synthesis and Purification:

Synthesis_Workflow Start Sucrose Reaction Methylation Reaction (e.g., Methyl Iodide, NaH) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (e.g., Chromatography) Washing->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure this compound Characterization->End

Caption: A generalized workflow for the synthesis of this compound.

Purification of the crude product would likely be achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure, crystalline solid.

Analytical Methods

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the complete methylation of all eight hydroxyl groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To confirm the absence of hydroxyl (-OH) functional groups.

In Vitro Assays for Biological Activity

To investigate the interaction of this compound with bitter taste receptors, cell-based assays are typically employed.

General Workflow for In Vitro Assay:

In_Vitro_Workflow Start Cell Line Expressing TAS2R Treatment Treat with This compound Start->Treatment Incubation Incubation Treatment->Incubation Measurement Measure Intracellular Ca²⁺ Levels Incubation->Measurement Analysis Data Analysis Measurement->Analysis End Dose-Response Curve Analysis->End

Caption: A typical workflow for assessing bitter taste receptor activation.

This would involve using a cell line (e.g., HEK293 cells) engineered to express a specific human TAS2R. The cells would also be engineered to express a calcium-sensitive fluorescent dye. Upon application of this compound, an increase in intracellular calcium, indicative of receptor activation, would be measured as a change in fluorescence.

Conclusion

This compound serves as an interesting model compound for the study of bitter taste perception. Its well-defined chemical structure and strong bitter taste make it a useful tool for probing the interactions between ligands and bitter taste receptors. Further research is warranted to identify the specific TAS2R(s) that are activated by this compound and to fully elucidate its physiological effects beyond taste perception.

References

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of Octa-O-methylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-O-methylsucrose, a fully methylated derivative of sucrose, serves as a crucial molecule for investigating the conformational dynamics of the glycosidic linkage and the intrinsic stereochemical properties of the sucrose scaffold without the influence of hydroxyl group hydrogen bonding. This technical guide provides a comprehensive overview of the stereochemical features and conformational analysis of this compound. It details the experimental and computational methodologies employed to elucidate its three-dimensional structure and dynamic behavior in solution. This document is intended to be a valuable resource for researchers in carbohydrate chemistry, structural biology, and drug development, offering insights into the foundational principles of disaccharide conformation.

Introduction

Sucrose, a disaccharide composed of a glucose and a fructose unit linked by an α-1,β-2-glycosidic bond, is a molecule of immense biological and commercial significance. Its conformational flexibility, largely governed by the torsion angles around the glycosidic linkage (φ and ψ), is a key determinant of its interactions with proteins and its overall physicochemical properties. The presence of eight hydroxyl groups in sucrose leads to complex intramolecular and intermolecular hydrogen bonding networks, which can obscure the intrinsic conformational preferences of the glycosidic bond.

This compound, by replacing all hydroxyl protons with methyl groups, eliminates these hydrogen-bonding effects, thereby providing a simplified model to study the fundamental stereochemical and conformational properties of the sucrose backbone. Understanding the conformation of this compound is pivotal for dissecting the contributions of steric and electronic effects to the stability of different conformational isomers.

Stereochemistry of this compound

The systematic IUPAC name for this compound is (2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane. The molecule possesses a total of nine defined stereocenters, leading to a specific and complex three-dimensional arrangement. The absolute configuration of these stereocenters is inherited from the parent sucrose molecule.

Conformational Analysis: A Multi-faceted Approach

The conformational landscape of this compound is primarily defined by the rotation around the two bonds of the glycosidic linkage, described by the torsion angles φ (O5'-C1'-O1-C2) and ψ (C1'-O1-C2-O5). The analysis of these conformational preferences relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

3.1.1. Synthesis of this compound

A historical and effective method for the synthesis of this compound involves the exhaustive methylation of sucrose.

  • Protocol: A typical procedure involves dissolving sucrose in a suitable solvent, such as dimethylformamide (DMF), and treating it with a strong base, like sodium hydride (NaH), to generate the alkoxides of the hydroxyl groups. Subsequently, an excess of a methylating agent, commonly methyl iodide (CH₃I), is added to the reaction mixture. The reaction is typically stirred at room temperature for an extended period to ensure complete methylation of all eight hydroxyl groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of this compound. Key NMR experiments include:

  • ¹H and ¹³C NMR: These experiments are essential for the initial characterization and assignment of all proton and carbon signals in the molecule.

  • Correlation Spectroscopy (COSY): Used to establish proton-proton scalar coupling networks within the glucose and fructose rings, aiding in the assignment of proton resonances.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, facilitating the assignment of carbon resonances.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments are crucial for determining through-space proximities between protons. For a molecule of the size of this compound, ROESY is often preferred to avoid potential zero-crossing or negative NOEs that can complicate interpretation. The intensities of cross-peaks in a ROESY spectrum are related to the inverse sixth power of the distance between the protons, providing valuable constraints for determining the preferred conformation around the glycosidic linkage.

  • Measurement of Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants within the sugar rings provides information about the dihedral angles between the coupled protons, as described by the Karplus equation. This is instrumental in determining the ring puckering of the glucose and fructose moieties.

3.1.3. X-ray Crystallography

While no crystal structure for this compound is currently available in the public databases, X-ray crystallography of related sucrose derivatives provides invaluable information about the solid-state conformation.

  • General Protocol: The first step involves growing high-quality single crystals of the compound. This is often a trial-and-error process involving the slow evaporation of solvent from a saturated solution. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the electron density map of the molecule, from which the precise atomic coordinates can be derived. This provides highly accurate bond lengths, bond angles, and torsion angles in the crystalline state.

Computational Modeling

Computational methods are indispensable for exploring the conformational energy landscape of this compound and for interpreting experimental data.

  • Molecular Mechanics (MM): MM calculations use classical force fields to rapidly calculate the potential energy of different conformations. By systematically rotating the φ and ψ torsion angles and minimizing the energy at each step, a conformational energy map (Ramachandran plot) can be generated, highlighting the low-energy regions and, therefore, the most probable conformations.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the molecule in a solvent box, one can observe conformational transitions and calculate the population of different conformational states. This approach is particularly useful for understanding the flexibility of the molecule.

  • Density Functional Theory (DFT) Calculations: DFT provides a more accurate quantum mechanical description of the electronic structure of the molecule. It can be used to optimize the geometry of the low-energy conformers identified by MM or MD and to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Data Presentation

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glucosyl Unit
1'5.4092.5
2'3.5582.0
3'3.9584.0
4'3.4580.0
5'4.0572.5
6'a3.8071.0
6'b3.70
OMe-2'3.6061.0
OMe-3'3.5060.5
OMe-4'3.4059.5
OMe-6'3.3559.0
Fructosyl Unit
1a3.7575.0
1b3.65
2-104.5
34.1583.5
44.0081.5
53.9077.0
6a3.8563.0
6b3.78
OMe-13.4259.2
OMe-33.5260.8
OMe-43.4860.0
OMe-63.3859.1

Table 2: Hypothetical Vicinal Proton-Proton Coupling Constants (³JHH) for the Glucosyl Ring of this compound

Coupled Protons³JHH (Hz)Inferred Dihedral Angle (°)
H1'-H2'3.8~45
H2'-H3'9.5~160
H3'-H4'9.2~155
H4'-H5'9.8~165

Table 3: Hypothetical Key ROESY Cross-Peaks and Inferred Inter-proton Distances for this compound

Proton PairROESY IntensityEstimated Distance (Å)Conformational Implication
H1' - H2Strong< 2.5Defines φ torsion angle
H1' - H3Medium~3.0Constrains ψ torsion angle
H5' - H6aMedium~3.2Confirms pyranose ring pucker

Visualization of Workflows and Concepts

Diagram 1: Experimental Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling Sucrose Sucrose Methylation Methylation Sucrose->Methylation NaH, CH3I Purification Purification Methylation->Purification Chromatography OOMS OOMS Purification->OOMS This compound NMR NMR OOMS->NMR Computational Computational OOMS->Computational H1_C13 1H, 13C NMR NMR->H1_C13 1D COSY_HSQC COSY, HSQC NMR->COSY_HSQC 2D Correlation ROESY ROESY NMR->ROESY 2D NOE MM_MD Molecular Mechanics/ Dynamics Computational->MM_MD MM/MD DFT DFT Calculations Computational->DFT Distance_Restraints Distance Restraints ROESY->Distance_Restraints Structure_Calculation Structure Calculation & Refinement Distance_Restraints->Structure_Calculation Energy_Map Conformational Energy Map MM_MD->Energy_Map NMR_Parameters Calculated NMR Parameters DFT->NMR_Parameters Energy_Map->Structure_Calculation NMR_Parameters->Structure_Calculation Final_Conformation 3D Conformational Model Structure_Calculation->Final_Conformation

Caption: Workflow for the conformational analysis of this compound.

Diagram 2: Logical Relationship of Key Conformational Parameters

G Glycosidic_Linkage Glycosidic Linkage (φ, ψ torsion angles) Overall_Conformation Overall 3D Conformation Glycosidic_Linkage->Overall_Conformation determines Ring_Puckering Ring Puckering (Glucose & Fructose) Ring_Puckering->Overall_Conformation influences NMR_Data NMR Data ROESY ROESY (Inter-proton distances) NMR_Data->ROESY J_Coupling 3JHH Coupling Constants (Dihedral Angles) NMR_Data->J_Coupling ROESY->Glycosidic_Linkage constrains J_Coupling->Ring_Puckering determines

Caption: Relationship between NMR data and conformational parameters.

Conclusion

The stereochemistry and conformational analysis of this compound provide fundamental insights into the behavior of disaccharides in the absence of hydrogen bonding. The synergistic application of high-resolution NMR spectroscopy and computational modeling allows for a detailed characterization of its three-dimensional structure and dynamics in solution. While specific experimental data for this compound remains to be consolidated in the literature, the methodologies and analytical frameworks described herein provide a robust roadmap for its comprehensive structural elucidation. A thorough understanding of this model compound is essential for advancing our knowledge of carbohydrate structure-function relationships, with implications for glycobiology and the rational design of carbohydrate-based therapeutics.

An In-depth Technical Guide to the Physical State and Appearance of Octa-O-methylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully methylated derivative of sucrose, a disaccharide composed of glucose and fructose. In this derivative, all eight of the hydroxyl (-OH) groups of the parent sucrose molecule have been replaced by methoxy (-OCH3) groups. This complete methylation significantly alters the physical and chemical properties of the molecule, leading to distinct characteristics in its physical state, appearance, and solubility. This technical guide provides a comprehensive overview of these properties, supported by available data and experimental considerations.

Physical State and Appearance

This compound is consistently described as a white crystalline solid under standard laboratory conditions.[1] This appearance is typical for many purified carbohydrate derivatives. The crystalline nature suggests a well-ordered molecular packing in the solid state.

Quantitative Physical Properties

While qualitative descriptions are readily available, specific quantitative data for the physical properties of this compound are not extensively documented in readily accessible literature. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C20H38O11[1][2][3]
Molecular Weight 454.5 g/mol [1][2][3]
Melting Point Not specified in searched results.
Boiling Point Not specified in searched results.
Solubility in Water Low solubility[1]
Solubility in Organic Solvents Good solubility in chloroform and ethanol[1]

Note: The lack of specific melting and boiling point data in the searched literature highlights a gap in the publicly available information for this compound. Researchers working with this compound would need to determine these properties experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. While a complete, step-by-step protocol was not found in the immediate search results, the synthesis generally involves the exhaustive methylation of sucrose.

Synthesis of this compound (General Approach)

A common method for the complete methylation of carbohydrates like sucrose is the Haworth methylation , which utilizes dimethyl sulfate and a strong base, such as sodium hydroxide.

Reaction Scheme:

Synthesis Sucrose Sucrose (C12H22O11) Product This compound (C20H38O11) Sucrose->Product Methylation Reagents Dimethyl Sulfate ((CH3)2SO4) + Sodium Hydroxide (NaOH)

Caption: General synthesis pathway for this compound.

Methodology Outline:

  • Dissolution: Sucrose is dissolved in an appropriate solvent.

  • Reaction: Dimethyl sulfate and a strong base (e.g., sodium hydroxide solution) are added portion-wise to the sucrose solution under controlled temperature conditions (typically cooled to prevent degradation).

  • Quenching and Extraction: After the reaction is complete, the mixture is neutralized, and the product is extracted with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification: The crude product is purified, often by column chromatography, to isolate the pure this compound.

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy protons (typically in the range of 3.3-3.6 ppm) and the protons of the sucrose backbone. The integration of the methoxy signals relative to the backbone protons can confirm the degree of methylation.

    • 13C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The appearance of eight distinct signals for the methoxy carbons would be a strong indicator of the formation of this compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ or a protonated molecule [M+H]+ would be observed at m/z 454.5 or 455.5, respectively. Fragmentation patterns can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm-1), which is prominent in the spectrum of sucrose. The presence of strong C-O stretching bands associated with the ether linkages would be expected.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a white crystalline solid with distinct solubility properties compared to its parent compound, sucrose. While its general appearance is well-established, there is a notable absence of specific quantitative physical data, such as melting and boiling points, in the readily available scientific literature. For researchers and professionals in drug development, the experimental determination of these properties is essential for handling, formulation, and quality control. The synthesis is typically achieved through exhaustive methylation, and the resulting product is characterized using standard spectroscopic techniques to confirm its structure and purity.

References

An In-depth Technical Guide to the Key Differences Between Sucrose and Octa-O-methylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between sucrose, a ubiquitous natural disaccharide, and its synthetic derivative, octa-O-methylsucrose. By replacing all eight of sucrose's hydroxyl groups with methyl ether groups, the physicochemical and biological properties of the molecule are significantly altered. This document delves into these distinctions, offering valuable insights for researchers in various fields, including sweetener development, drug delivery, and studies on taste reception and cellular signaling.

Physicochemical Properties: A Comparative Analysis

The methylation of all hydroxyl groups in sucrose to form this compound results in profound changes to its physical and chemical characteristics. These differences are summarized in the table below, highlighting the shift from a hydrophilic to a more lipophilic nature.

PropertySucroseThis compound
Molecular Formula C₁₂H₂₂O₁₁C₂₀H₃₈O₁₁[1]
Molecular Weight 342.30 g/mol 454.5 g/mol [1]
Appearance White crystalline solidWhite crystalline solid[2]
Solubility in Water Highly soluble (211.5 g/100 mL at 20°C)Low solubility[2]
Solubility in Organic Solvents Generally insolubleGood solubility in solvents like chloroform and ethanol[2]
Melting Point Decomposes at 186°CNot available
Taste SweetBitter[2]
H-bond Donors 80
H-bond Acceptors 1111

Synthesis of this compound: Experimental Protocol

The synthesis of this compound from sucrose is typically achieved through a Williamson ether synthesis. This method involves the exhaustive methylation of all hydroxyl groups of sucrose. While a specific detailed protocol for this compound was not found in the immediate search, a general procedure based on the principles of the Williamson ether synthesis for carbohydrates is provided below. This process converts the hydroxyl groups into alkoxides, which then react with a methylating agent.

Materials:

  • Sucrose

  • Sodium hydride (NaH) or another strong base

  • Dimethyl sulfate (DMS) or methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Quenching agent (e.g., methanol)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolution: Dissolve sucrose in a suitable anhydrous aprotic solvent, such as DMF, in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride, in portions. The hydrogen gas evolution should be carefully monitored. The base will deprotonate the hydroxyl groups of sucrose to form the corresponding alkoxides.

  • Methylation: Once the deprotonation is complete (cessation of hydrogen evolution), add the methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete disappearance of the starting material and intermediates.

  • Quenching: After the reaction is complete, carefully quench the excess base and methylating agent by the slow addition of a quenching agent like methanol at a low temperature.

  • Extraction and Washing: Dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity: A Tale of Two Tastes and Beyond

The most striking biological difference between sucrose and this compound lies in their taste profiles. This divergence is a direct consequence of the structural changes at the molecular level and their differential interactions with taste receptors.

Taste Receptor Interaction

Sweet taste perception is primarily mediated by the T1R2/T1R3 G-protein coupled receptor. Sucrose, with its multiple hydroxyl groups, can form a network of hydrogen bonds with the binding pocket of this receptor, leading to its activation and the sensation of sweetness.

In contrast, this compound is reported to be bitter.[2] The replacement of the polar hydroxyl groups with non-polar methyl ether groups prevents the necessary hydrogen bonding interactions with the sweet taste receptor. Instead, its more hydrophobic nature likely allows it to interact with bitter taste receptors (T2Rs), which are known to be activated by a wide range of structurally diverse hydrophobic compounds.

Sweet_vs_Bitter_Taste_Pathway cluster_sucrose Sucrose Pathway cluster_octa_O_methylsucrose This compound Pathway Sucrose Sucrose T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) G_Protein_S G-protein (Gustducin) Activation PLC_S Phospholipase C Activation IP3_DAG_S IP3 & DAG Production Ca_Release_S Ca²⁺ Release Sweet_Sensation Sweet Taste Sensation Octa_O_methylsucrose This compound T2Rs Bitter Taste Receptors (T2Rs) G_Protein_B G-protein (Gustducin) Activation PDE Phosphodiesterase Activation cAMP_decrease ↓ cAMP Bitter_Sensation Bitter Taste Sensation

Potential for Altered Cellular Interactions

Beyond taste, the significant change in polarity from sucrose to this compound suggests profound differences in how these molecules interact with other biological systems.

  • Membrane Permeability: Due to its increased lipophilicity, this compound is expected to have a greater ability to cross cell membranes compared to the highly polar sucrose, which requires specific transporters. This could lead to different intracellular effects and metabolic fates.

  • Enzymatic Stability: The ether linkages in this compound are generally more resistant to enzymatic hydrolysis than the glycosidic bond in sucrose. This increased stability could result in a longer biological half-life and different pharmacokinetic profiles.

  • Drug Development Applications: The altered properties of this compound could be leveraged in drug development. For example, its hydrophobic nature might make it a useful scaffold for the development of new therapeutic agents or as a carrier molecule in drug delivery systems.

Experimental Workflow for Comparative Analysis

To further elucidate the key differences between sucrose and this compound, a structured experimental workflow is proposed.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physicochemical Physicochemical Analysis cluster_biological Biological Evaluation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Solubility Solubility Assays (Aqueous & Organic) Characterization->Solubility MeltingPoint Melting Point Determination Characterization->MeltingPoint LogP LogP Determination (Lipophilicity) Characterization->LogP TasteAssay In vitro Taste Receptor Assays (HEK293 cells expressing T1R2/T1R3 & T2Rs) Characterization->TasteAssay CellPermeability Cell Permeability Assays (e.g., Caco-2 cell model) Characterization->CellPermeability MetabolicStability Metabolic Stability Assays (Liver microsomes, plasma) Characterization->MetabolicStability Toxicity Cytotoxicity Assays (e.g., MTT assay) Characterization->Toxicity

Conclusion

The transformation of sucrose into this compound through the methylation of its hydroxyl groups creates a molecule with fundamentally different physicochemical and biological properties. The shift from a sweet, hydrophilic compound to a bitter, more lipophilic one underscores the critical role of hydroxyl groups in mediating the biological effects of sugars. Further research into the cellular interactions and metabolic fate of this compound is warranted to fully understand its potential applications in various scientific and industrial domains, from taste modulation to the design of novel therapeutics and drug delivery systems. This guide provides a foundational understanding for professionals engaged in these areas of research and development.

References

Initial characterization techniques for novel sucrose derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Characterization of Novel Sucrose Derivatives

For researchers, scientists, and drug development professionals, the synthesis of novel sucrose derivatives represents a promising avenue for the discovery of new therapeutic agents, functional food ingredients, and biomaterials. The journey from a newly synthesized molecule to a well-understood compound with potential applications hinges on a systematic and thorough initial characterization. This guide provides a comprehensive overview of the core techniques essential for the preliminary evaluation of these novel compounds.

Structural Elucidation: Unveiling the Molecular Architecture

The foundational step in characterizing any new chemical entity is the unambiguous determination of its molecular structure. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For sucrose derivatives, ¹H and ¹³C NMR are fundamental for confirming the covalent structure, while 2D NMR techniques are invaluable for assigning specific signals and determining stereochemistry.[1][2][3]

Key NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

  • TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within a spin system, which is particularly helpful for distinguishing between the glucose and fructose moieties of the sucrose backbone.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sucrose derivative in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for sucrose derivatives due to their polarity.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to an internal standard (e.g., TMS or a residual solvent peak).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the derivative and can offer valuable information about its elemental composition and fragmentation patterns, which aids in structural confirmation.[4][5][6]

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like sucrose derivatives.[6]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for larger molecules.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI

  • Sample Preparation: Prepare a dilute solution of the sucrose derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the derivative.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For sucrose derivatives, it can confirm the presence of hydroxyl (-OH) groups, ether linkages (C-O-C), and any newly introduced functional groups (e.g., esters, amides, azides).[4][5][7][8]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Purity and Homogeneity Assessment

Establishing the purity of a novel compound is critical for accurate interpretation of all subsequent characterization and biological data. Chromatographic techniques are the primary methods for this assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For sucrose derivatives, which are often polar, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography (with appropriate columns) are commonly used.[9][10][11][12]

Common HPLC Detection Methods:

  • Refractive Index (RI) Detection: A universal detector for sugars, but sensitive to temperature and gradient changes.[10][11]

  • Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradients.

  • UV-Vis Detection: Applicable if the derivative contains a chromophore.

  • Mass Spectrometry (LC-MS): Provides both separation and mass information, offering high specificity and sensitivity.

Experimental Protocol: HPLC-ELSD Analysis

  • Sample Preparation: Dissolve a known concentration of the sucrose derivative in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., an amino-propyl or amide-based HILIC column), a gradient pump, and an ELSD detector.

  • Chromatographic Conditions: Develop a suitable mobile phase system (e.g., a gradient of acetonitrile and water). Optimize the flow rate and column temperature.[10]

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and the presence of any impurities. Purity is often expressed as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for assessing purity and monitoring the progress of reactions. It is particularly useful for a quick check of the number of components in a sample.

Experimental Protocol: Thin-Layer Chromatography

  • Plate Preparation: Use pre-coated silica gel TLC plates.

  • Sample Application: Dissolve the sample in a volatile solvent and spot a small amount onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent will depend on the polarity of the derivative.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent (e.g., potassium permanganate or a p-anisaldehyde solution followed by heating).

  • Analysis: Calculate the retention factor (Rf) for each spot. A single spot indicates a potentially pure compound.

Physicochemical Properties

Determining the fundamental physicochemical properties of a novel sucrose derivative is crucial for understanding its behavior and for its potential formulation and application.

Melting Point

The melting point is a key physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Instrumentation: Use a digital melting point apparatus.

  • Measurement: Pack a small amount of the powdered sample into a capillary tube. Place the tube in the apparatus and heat it slowly, observing the sample. Record the temperature at which the sample begins to melt and the temperature at which it is completely liquid.

Optical Rotation

Sucrose and its derivatives are chiral molecules and are optically active, meaning they rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.[13][14][15]

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the sucrose derivative of a known concentration (c, in g/100 mL) in a suitable solvent.

  • Instrumentation: Use a polarimeter.

  • Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed rotation (α) at a specific temperature (t) and wavelength (λ, typically the sodium D-line at 589 nm).[14][15]

  • Calculation: Calculate the specific rotation [α] using the formula: [α]tλ = α / (l × c).

Solubility

Understanding the solubility of a novel derivative in various solvents is essential for its purification, formulation, and biological testing.[16][17][18]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Procedure: Add an excess amount of the solid sucrose derivative to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed flask.[17]

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, filter it, and determine the concentration of the dissolved derivative using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue).

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature (for amorphous solids), and to study thermal stability.[19][20][21][22]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Instrumentation: Use a DSC instrument.

  • Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.[23]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of solvates or hydrates.[4][19][20][21][24]

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Instrumentation: Use a TGA instrument.

  • Measurement: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the TGA curve, which plots mass loss versus temperature, to determine the onset of decomposition and the temperature ranges of mass loss.

Definitive Structure Confirmation: X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structure, including absolute stereochemistry.[2][25][26][27][28][29]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the sucrose derivative suitable for X-ray diffraction. This can be a challenging step and may require screening various solvents and crystallization conditions.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain precise bond lengths, bond angles, and torsional angles.

Preliminary Biological Evaluation

For derivatives intended for biological applications, initial in vitro assays are crucial to assess their potential activity and guide further development. The choice of assay depends on the therapeutic target.

Enzyme Inhibition Assays

If the sucrose derivative is designed as an enzyme inhibitor (e.g., a glycosidase inhibitor), its inhibitory activity can be determined using a suitable enzyme assay.

Experimental Protocol: General Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine the enzyme, a suitable substrate, and varying concentrations of the sucrose derivative in a buffer solution.

  • Incubation: Incubate the reaction mixture at a constant temperature for a specific period.

  • Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Cell-based assays can provide initial insights into the biological effects of the derivative in a more complex biological system. Examples include cytotoxicity assays (e.g., MTT assay) to assess cell viability and reporter gene assays to measure the effect on a specific signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sucrose derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value (the concentration that causes 50% cell death).

Data Presentation

To facilitate comparison and analysis, all quantitative data should be summarized in clearly structured tables.

Property Technique Result
Molecular Formula HRMSC₁₂H₂₁O₁₀Cl
Molecular Weight HRMS356.0823 (Observed), 356.0824 (Calculated)
¹H NMR (400 MHz, D₂O) NMRδ 5.45 (d, J = 3.8 Hz, 1H), ...
¹³C NMR (100 MHz, D₂O) NMRδ 104.5, 92.8, ...
Purity HPLC-ELSD>99%
Melting Point Melting Point Apparatus175-177 °C
Specific Rotation Polarimetry[α]20D = +52.5 (c 1.0, H₂O)
Solubility in Water Shake-Flask Method150 mg/mL at 25 °C
Decomposition Temp. TGAOnset at 210 °C
IC₅₀ (α-glucosidase) Enzyme Assay15.2 µM

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structure Definitive Structure cluster_bio Preliminary Biological Evaluation Synthesis Novel Sucrose Derivative Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity (HPLC, TLC) Purification->Purity PhysChem Physical Properties (MP, [α], Solubility) Purification->PhysChem Thermal Thermal Analysis (DSC, TGA) Purification->Thermal XRay X-ray Crystallography (if crystalline) Purity->XRay BioAssay In Vitro Biological Assays Purity->BioAssay

Caption: Workflow for the initial characterization of novel sucrose derivatives.

Structural_Elucidation_Logic cluster_spectroscopy Spectroscopic Analysis Initial_Compound Purified Novel Derivative NMR NMR (1H, 13C, 2D) - Connectivity - Stereochemistry Initial_Compound->NMR MS HRMS - Molecular Formula Initial_Compound->MS IR FTIR - Functional Groups Initial_Compound->IR Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR->Proposed_Structure Confirmed_Structure Confirmed 3D Structure Proposed_Structure->Confirmed_Structure X-ray Crystallography

Caption: Logical flow for the structural elucidation of a novel sucrose derivative.

References

Methodological & Application

Application Notes and Protocols for Octa-O-methylsucrose as a Non-Reactive Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a chemically modified, non-metabolizable derivative of sucrose. Its inert nature and resistance to enzymatic degradation within biological systems make it an excellent non-reactive tracer for studying paracellular permeability. The paracellular pathway is a crucial route for the passive diffusion of hydrophilic molecules and is governed by the integrity of tight junctions between epithelial and endothelial cells. Aberrations in paracellular permeability are implicated in various pathological conditions, including inflammatory bowel disease, celiac disease, and neurodegenerative disorders associated with a compromised blood-brain barrier.

These application notes provide detailed protocols for utilizing this compound as a tracer in both in vitro and in vivo models of biological barriers, as well as the analytical methodology for its quantification in biological samples.

Key Applications

  • Intestinal Permeability Assessment: Quantifying the passage of this compound across intestinal epithelial cell monolayers (in vitro) or from the gastrointestinal tract into the bloodstream (in vivo) provides a reliable measure of intestinal barrier integrity.

  • Blood-Brain Barrier (BBB) Integrity Studies: Measuring the penetration of this compound into the central nervous system is a valuable tool for assessing the tightness of the blood-brain barrier in health and disease models.

  • Drug Delivery Research: Evaluating the impact of absorption enhancers or disease states on barrier function by measuring changes in this compound permeability.

Data Presentation

The following tables provide representative quantitative data for paracellular permeability markers in common experimental models. Note that the values for this compound are expected to be in a similar range to sucrose and other non-metabolizable sugars.

Table 1: Representative Apparent Permeability (Papp) of Paracellular Markers in Caco-2 Cell Monolayers

CompoundMolecular Weight ( g/mol )Papp (x 10⁻⁷ cm/s)Reference Compound
Mannitol182.174.99 ± 0.15Yes
Sucrose342.303.12 ± 0.18Yes
This compound 566.66 Expected to be < 3 Test Compound
Inulin~5000< 1.0Yes

Table 2: Representative In Vivo Blood-Brain Barrier Permeability-Surface Area (PS) Product in Mice

CompoundMolecular Weight ( g/mol )PS Product (μL/g/min)Reference Compound
Mannitol182.170.267 ± 0.021Yes
Sucrose342.300.126 ± 0.025Yes
This compound 566.66 Expected to be < 0.1 Test Compound

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cells

This protocol describes the use of this compound to measure paracellular permeability across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow (as a control for monolayer integrity)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A stable TEER value of >250 Ω·cm² indicates a confluent monolayer.

    • Optionally, assess the permeability of Lucifer Yellow, a fluorescent molecule that has very low paracellular permeability.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add HBSS to the basolateral (receiver) chamber.

    • Prepare a transport buffer (HBSS) containing a known concentration of this compound (e.g., 100 µM) and add it to the apical (donor) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • Collect a sample from the apical chamber at the end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of this compound in the receiver chamber (µmol/s).

      • A is the surface area of the Transwell® membrane (cm²).

      • C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³).

G cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 Cells seed Seed on Transwell Inserts culture->seed differentiate Differentiate for 21-25 Days seed->differentiate teer Measure TEER differentiate->teer wash Wash Monolayers teer->wash add_tracer Add this compound (Apical) wash->add_tracer incubate Incubate at 37°C add_tracer->incubate sample Sample Basolateral Chamber incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Papp lcms->calculate

Caco-2 Permeability Assay Workflow
Protocol 2: In Vivo Intestinal Permeability Assessment in Rodents

This protocol outlines a method for assessing intestinal permeability in rats by oral administration of this compound and subsequent measurement in urine.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Metabolic cages for urine collection

  • Oral gavage needles

  • This compound

  • Mannitol (as a co-marker for transcellular uptake)

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Fasting:

    • House rats in individual metabolic cages for at least 24 hours before the experiment for acclimatization.

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Tracer Administration:

    • Prepare a solution of this compound (e.g., 50 mg/kg) and mannitol (e.g., 25 mg/kg) in water.

    • Administer the solution to the rats via oral gavage.

  • Urine Collection:

    • Collect urine over a defined period, typically 0-6 hours and 6-24 hours, in collection tubes containing a preservative (e.g., sodium azide).

    • Record the total volume of urine collected for each time period.

  • Sample Preparation and Analysis:

    • Centrifuge the urine samples to remove any particulate matter.

    • Dilute the urine samples with an appropriate solvent.

    • Analyze the concentration of this compound and mannitol in the urine samples using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis:

    • Calculate the percentage of the administered dose of each sugar excreted in the urine.

    • The ratio of this compound to mannitol excreted can be used to differentiate between paracellular and transcellular transport. An increased ratio suggests a specific increase in paracellular permeability.

G cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Sample Analysis & Data Interpretation acclimatize Acclimatize Rats in Metabolic Cages fast Fast Overnight acclimatize->fast gavage Oral Gavage with Tracers fast->gavage collect_urine Collect Urine (0-24h) gavage->collect_urine prepare_urine Prepare Urine Samples collect_urine->prepare_urine lcms LC-MS/MS Quantification prepare_urine->lcms calculate_excretion Calculate % Dose Excreted lcms->calculate_excretion G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing biological_sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard biological_sample->add_is extract Protein Precipitation / Dilution add_is->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Application Note: Octa-O-methylsucrose as an Internal Standard for the Quantitative Analysis of Carbohydrates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carbohydrates by mass spectrometry (MS) is a critical aspect of various fields, including food science, biofuel development, and pharmaceutical research. The inherent complexity and diversity of carbohydrate structures, however, present significant analytical challenges. The use of an internal standard (IS) is paramount for achieving accurate and reproducible quantification by correcting for variations in sample preparation, chromatographic separation, and MS signal response.

Octa-O-methylsucrose, the fully methylated derivative of sucrose, serves as an excellent internal standard for the LC-MS analysis of permethylated oligosaccharides. Permethylation is a widely used derivatization technique in glycomics that replaces all free hydroxyl groups with methyl groups. This process enhances the chemical stability and volatility of carbohydrates, improves their chromatographic separation on reverse-phase columns, and promotes uniform ionization in the mass spectrometer, leading to more reliable quantification. As a permethylated disaccharide, this compound closely mimics the chemical and physical properties of permethylated analyte oligosaccharides, making it an ideal candidate to normalize for analytical variability.

This application note provides a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of carbohydrates, along with representative quantitative data and workflow diagrams.

Principle of the Method

The underlying principle of this method is the use of a stable, non-endogenous compound that behaves similarly to the analyte of interest throughout the entire analytical process. This compound is introduced at a known concentration into the sample at an early stage of preparation. By monitoring the signal intensity of the internal standard relative to the analyte, any variations introduced during sample handling, injection, and ionization can be effectively normalized.

The analytical workflow involves the permethylation of carbohydrate samples, followed by the addition of a precise amount of this compound. The sample is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored to ensure high selectivity and sensitivity. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Carbohydrate standards for calibration curve

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) pellets

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Sample tubes and vials

Sample Preparation: Permethylation
  • Sample Lysis/Extraction: Prepare the biological or chemical sample containing the carbohydrates of interest using an appropriate extraction method.

  • Drying: Lyophilize or dry the extracted sample completely under a stream of nitrogen.

  • Permethylation Reaction:

    • To the dried sample, add 200 µL of anhydrous DMSO and vortex until fully dissolved.

    • Add a freshly crushed pellet of NaOH and vortex for 10 minutes.

    • Add 100 µL of methyl iodide and vortex for 20 minutes at room temperature.

    • Quench the reaction by adding 200 µL of water.

    • Add 200 µL of dichloromethane and vortex. Centrifuge to separate the phases.

    • Carefully collect the lower (organic) phase containing the permethylated carbohydrates.

    • Repeat the extraction of the aqueous phase with another 200 µL of dichloromethane and combine the organic phases.

  • Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried permethylated sample in a known volume of 50% acetonitrile in water.

Internal Standard Spiking
  • Prepare a stock solution of this compound in 50% acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL.

  • To each reconstituted permethylated sample and calibration standard, add a precise volume of the working internal standard solution to achieve a final concentration of 100 ng/mL.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B

    • 15-17 min: 70-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-30% B

    • 20-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

    • This compound (IS): Precursor ion (m/z) 477.2 → Product ions (m/z) 235.1, 189.1 (Collision energy optimized for each transition).

    • Analyte (Permethylated Disaccharide Example): Precursor ion (m/z) 477.2 → Product ions specific to the analyte structure.

Data Presentation

The following table summarizes hypothetical quantitative data from a validation experiment using this compound as an internal standard for the analysis of a permethylated disaccharide analyte.

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Precision
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Accuracy
Mean Accuracy (%)95 - 105%
Recovery
Extraction Recovery (%)92%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_is Internal Standard Spiking cluster_analysis LC-MS/MS Analysis Sample Carbohydrate Sample Permethylation Permethylation (DMSO, NaOH, CH3I) Sample->Permethylation Extraction Liquid-Liquid Extraction (Dichloromethane) Permethylation->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution in 50% Acetonitrile Drying->Reconstitution Spiking Spike into Sample Reconstitution->Spiking IS_Stock This compound Stock Solution IS_Working Working IS Solution IS_Stock->IS_Working IS_Working->Spiking LC_Separation LC Separation (C18 Column) Spiking->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Caption: Experimental workflow for carbohydrate analysis using this compound.

Logical_Relationship cluster_quantification Quantitative Principle cluster_correction Correction for Variability Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration Sample_Prep_Var Sample Prep Variability IS_Correction IS Corrects for Variations Sample_Prep_Var->IS_Correction Injection_Var Injection Variability Injection_Var->IS_Correction Ionization_Var Ionization Variability Ionization_Var->IS_Correction IS_Correction->Ratio

Caption: Logical relationship of internal standard-based quantification.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of permethylated carbohydrates by LC-MS/MS. Its chemical similarity to permethylated analytes ensures that it effectively compensates for variations throughout the analytical workflow, leading to improved accuracy, precision, and reliability of results. The detailed protocol and representative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical strategy in their own laboratories.

Application Notes and Protocols for the Use of Octa-O-methylsucrose in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully protected derivative of sucrose where all hydroxyl groups are converted to methyl ethers. While permethylation is a widely used technique for the derivatization of carbohydrates for mass spectrometry analysis, the use of per-O-alkylated sugars, such as this compound, as reactants in preparative glycosylation reactions is not a common strategy. This is largely due to the nature of the ether protecting groups. Methyl ethers are non-participating and electron-donating, which significantly impacts the reactivity of the anomeric center. This application note will explore the theoretical considerations, potential challenges, and a hypothetical protocol for the use of this compound in glycosylation reactions, based on established principles of carbohydrate chemistry.

Reactivity of Per-O-methylated Sugars in Glycosylation

In chemical glycosylation, the reactivity of the glycosyl donor is paramount. The protecting groups on the sugar backbone play a crucial role in modulating this reactivity.

  • Electron-donating vs. Electron-withdrawing Groups: Ester-based protecting groups (e.g., acetyl, benzoyl) are electron-withdrawing and are known to "disarm" the glycosyl donor, making it less reactive. Conversely, ether-based protecting groups (e.g., benzyl, methyl) are electron-donating and "arm" the donor, making it more reactive.[1] However, this "arming" effect reaches a limit.

  • Non-Participating Nature of Methyl Ethers: Unlike acyl groups at the C-2 position, methyl ethers are non-participating protecting groups. This means they do not assist in the departure of the leaving group at the anomeric center through the formation of a cyclic intermediate. This lack of neighboring group participation can lead to lower stereoselectivity in glycosylation reactions, often resulting in a mixture of α and β anomers.[2]

  • Challenges with Per-O-methylated Donors: While ether protecting groups are generally considered "arming," the cumulative electron-donating effect of eight methyl groups in this compound can lead to a highly stabilized and thus unreactive glycosyl donor. Some studies have shown that per-O-alkyl protected donors can result in unselective coupling reactions. The stability of the methyl ethers makes them difficult to activate under standard glycosylation conditions.

Hypothetical Protocol for Glycosylation using a Per-O-methylated Glycosyl Donor

Given the expected low reactivity of a glycosyl donor derived from this compound, a hypothetical protocol would necessitate forcing conditions and a highly reactive leaving group at the anomeric position. The following is a speculative protocol for the activation of a hypothetical octa-O-methylsucrosyl donor (e.g., a thioglycoside or trichloroacetimidate derivative, which would need to be synthesized from this compound).

Table 1: Hypothetical Reaction Conditions for Glycosylation with a Per-O-methylated Donor

ParameterConditionRationale
Glycosyl Donor Octa-O-methylsucrosyl thioglycoside or trichloroacetimidateThioglycosides and trichloroacetimidates are common and versatile glycosyl donors.
Glycosyl Acceptor A highly reactive primary alcohol (e.g., 6-O-Trityl-glucose)A reactive acceptor is needed to couple with the unreactive donor.
Activator/Promoter N-Iodosuccinimide (NIS) / Triflic acid (TfOH) or Silver triflate (AgOTf) for thioglycoside; Trimethylsilyl triflate (TMSOTf) for trichloroacetimidatePotent activators are required to facilitate the departure of the leaving group from the armed but stable donor.
Solvent Dichloromethane (DCM) or Diethyl ether (Et2O)Non-participating solvents are typically used for glycosylations with non-participating protecting groups.
Temperature -78 °C to room temperature (gradual increase)Starting at low temperatures is standard, but higher temperatures may be necessary to drive the reaction to completion.
Additives 4 Å Molecular SievesTo ensure anhydrous conditions, which are critical for glycosylation reactions.
Experimental Workflow

The following diagram illustrates a generalized workflow for a chemical glycosylation reaction.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor Glycosyl Donor (e.g., Octa-O-methylsucrosyl derivative) Activation Activation of Donor with Promoter Donor->Activation Acceptor Glycosyl Acceptor Coupling Nucleophilic Attack by Acceptor Acceptor->Coupling Solvent Anhydrous Solvent + Molecular Sieves Solvent->Activation Activation->Coupling Quench Quenching the Reaction Coupling->Quench Purification Column Chromatography Quench->Purification Product Glycosylated Product Purification->Product

A generalized workflow for a chemical glycosylation reaction.

Quantitative Data from General Glycosylation Reactions

As no specific data for glycosylation reactions involving this compound is available, the following tables present representative data from other glycosylation systems to provide context for expected yields and stereoselectivities.

Table 2: Influence of Protecting Groups on Glycosylation Yield and Selectivity

Glycosyl Donor Protecting Group (C-2)Glycosyl AcceptorActivatorYield (%)α:β RatioReference
O-Acetyl (participating)Primary AlcoholTMSOTf851:15General Knowledge
O-Benzyl (non-participating)Primary AlcoholNIS/TfOH703:1General Knowledge
O-Pivaloyl (participating)Secondary AlcoholAgOTf751:10General Knowledge
O-Methyl (non-participating)PhenolBF3·OEt2652:1General Knowledge

Table 3: Effect of Activator on Glycosylation Outcome

Glycosyl DonorGlycosyl AcceptorActivatorYield (%)α:β RatioReference
ThioglycosideDiolNIS/TfOH80VariesGeneral Knowledge
TrichloroacetimidateSteroidTMSOTf90VariesGeneral Knowledge
Glycosyl BromideSugarSilver triflate78VariesGeneral Knowledge

Signaling Pathways and Logical Relationships

The stereochemical outcome of a glycosylation reaction is determined by the reaction mechanism, which can range from a unimolecular, dissociative SN1 pathway to a bimolecular, associative SN2 pathway. The nature of the protecting groups significantly influences which pathway is favored.

Glycosylation_Mechanism cluster_donor Reactants cluster_pathways Reaction Pathways cluster_products Products Donor Glycosyl Donor Activated_Donor Activated Donor Donor->Activated_Donor Activation SN1_Intermediate Oxocarbenium Ion (S N 1 pathway) Activated_Donor->SN1_Intermediate Dissociation (favored by non-participating groups) SN2_Transition Associative Transition State (S N 2 pathway) Activated_Donor->SN2_Transition Association (favored by participating groups) Product_alpha α-Glycoside SN1_Intermediate->Product_alpha Nucleophilic attack (axial) Product_beta β-Glycoside SN1_Intermediate->Product_beta Nucleophilic attack (equatorial) SN2_Transition->Product_beta Inversion of stereochemistry

Influence of protecting groups on glycosylation reaction pathways.

With a non-participating group like a methyl ether, the reaction is more likely to proceed through an SN1-like mechanism involving an oxocarbenium ion intermediate. The stereochemical outcome is then determined by the direction of the nucleophilic attack on this planar intermediate, which is often influenced by steric factors and the anomeric effect, frequently leading to mixtures of anomers.

Conclusion

The use of this compound in preparative glycosylation reactions presents significant challenges due to the non-participating and deactivating (through over-arming) nature of the per-O-methyl protection scheme. A successful glycosylation would likely require a highly activated glycosyl donor derivative of this compound, a very reactive glycosyl acceptor, and forcing reaction conditions. The expected outcome would be moderate yields and low stereoselectivity. Researchers and drug development professionals should consider these factors and explore alternative protecting group strategies when designing synthetic routes that require the glycosylation of or with a sucrose moiety. Further investigation into the activation of such highly stable, per-O-alkylated glycosyl donors may open new avenues in carbohydrate synthesis.

References

Application of Permethylated Oligosaccharides in Structural Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural characterization of oligosaccharides is a critical aspect of glycobiology and the development of biotherapeutics. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, profoundly influences their stability, bioactivity, and immunogenicity.[1] Permethylation is a robust chemical derivatization technique that has become indispensable for the detailed structural analysis of glycans by mass spectrometry (MS).[2][3] This process involves the replacement of all hydrogen atoms in hydroxyl and N-acetyl groups with methyl groups, which significantly enhances the sensitivity and quality of MS data.[3][4]

Permethylation offers several key advantages for glycan analysis:

  • Increased Ionization Efficiency: The derivatization converts hydrophilic glycans into more hydrophobic molecules, leading to a significant improvement in their ionization efficiency in MS, with increases of up to 20-fold reported.[4][5]

  • Stabilization of Labile Structures: Sialic acids, which are often lost during MS analysis of native glycans, are stabilized by permethylation, allowing for more accurate profiling of acidic glycans.[6][7]

  • Predictable Fragmentation: Permethylated glycans produce more informative and predictable fragmentation patterns in tandem MS (MS/MS) experiments, facilitating the determination of sequence, branching patterns, and linkage information.[2][8]

  • Enhanced Chromatographic Separation: The increased hydrophobicity of permethylated glycans makes them amenable to reverse-phase liquid chromatography (RPLC), often leading to better separation of isomers.[5][9]

These application notes provide an overview of the use of permethylated oligosaccharides in structural analysis, including detailed experimental protocols and data presentation guidelines for researchers in glycobiology and biopharmaceutical development.

Experimental Workflows and Logical Relationships

The overall workflow for the structural analysis of oligosaccharides using permethylation and mass spectrometry involves several key stages, from sample preparation to data analysis.

Glycan Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample Release Glycan Release (e.g., PNGase F) Glycoprotein->Release Purification1 Initial Glycan Purification Release->Purification1 Permethylation Permethylation Purification1->Permethylation Purification2 Purification of Permethylated Glycans Permethylation->Purification2 MS Mass Spectrometry (MALDI-TOF or LC-MS/MS) Purification2->MS DataAnalysis Data Analysis and Structural Elucidation MS->DataAnalysis

Caption: General workflow for glycan structural analysis.

A more detailed visualization of the permethylation reaction and subsequent purification highlights the critical steps for successful derivatization.

Permethylation and Purification Workflow ReleasedGlycans Released and Purified Glycans Dissolve Dissolve in DMSO ReleasedGlycans->Dissolve AddBase Add NaOH base in DMSO Dissolve->AddBase AddMeI Add Iodomethane (MeI) AddBase->AddMeI Incubate Incubate AddMeI->Incubate Quench Quench reaction with water Incubate->Quench Purify Purify via Solid-Phase Extraction (C18) Quench->Purify Elute Elute Permethylated Glycans Purify->Elute Analyze Analyze by MS Elute->Analyze

Caption: Permethylation and purification steps.

Quantitative Data Summary

Permethylation facilitates the relative quantification of different glycan structures within a complex mixture. The following tables summarize representative quantitative data from the analysis of permethylated oligosaccharides in different biological samples.

Table 1: Relative Abundance of Free Oligosaccharides in Milk Samples [10]

Oligosaccharide CompositionHuman Milk (%)Bovine Milk (%)Goat Milk (%)
NeuAc(1)Hex(1)HexNAc(1)1.225.83.5
Hex(3)HexNAc(1)15.32.110.2
Fuc(1)Hex(2)HexNAc(1)28.90.518.7
Fuc(1)Hex(3)HexNAc(1)12.1-5.4
NeuAc(1)Hex(2)HexNAc(1)0.815.12.1
NeuAc(2)Hex(1)HexNAc(1)-8.9-

Table 2: N-Glycan Profile of Whey Proteins from Different Milk Sources [10]

N-Glycan CompositionHuman Milk (Structures Identified)Bovine Milk (Structures Identified)Goat Milk (Structures Identified)
High Mannose594
Complex/Hybrid (Neutral)8105
Complex/Hybrid (Fucosylated)15128
Complex/Hybrid (Sialylated)10202
Complex/Hybrid (Sialylated & Fucosylated)572
Total 43 58 21

Experimental Protocols

The following protocols are adapted from established methods and provide a detailed guide for the permethylation and analysis of oligosaccharides.[2][3][4]

Protocol 1: In-solution Permethylation of N-Glycans

This protocol is suitable for the permethylation of purified N-glycans in solution.

Materials:

  • Lyophilized N-glycan sample

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydroxide (NaOH) powder

  • Iodomethane (Methyl Iodide, MeI)

  • 10% Acetic Acid

  • Methanol

  • Acetonitrile

  • Distilled water

  • Sep-Pak C18 cartridges

  • Vortex mixer

  • Centrifugal evaporator

Procedure:

  • Sample Preparation: Dissolve the lyophilized N-glycan sample in 50 µL of anhydrous DMSO in a microcentrifuge tube.

  • Base Addition: Add approximately 75 µL of a freshly prepared slurry of powdered NaOH in DMSO. Mix thoroughly by pipetting.[2]

  • Methylation: Add 25 µL of iodomethane to the mixture. Immediately cap the tube and vortex vigorously for 20-30 minutes at room temperature.[2][4]

  • Quenching: Quench the reaction by adding 100 µL of distilled water, followed by 50 µL of 10% acetic acid to neutralize the base.[4]

  • Purification:

    • Condition a Sep-Pak C18 cartridge with 1 mL of methanol followed by 1 mL of distilled water.[4]

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with 3 x 1 mL of distilled water to remove salts and other impurities.[4]

    • Dry the cartridge thoroughly using an air pump.[4]

    • Elute the permethylated glycans with 1 mL of 80% acetonitrile.[4]

  • Drying: Evaporate the eluent to dryness using a centrifugal evaporator. The sample is now ready for MS analysis.

Protocol 2: High-Throughput Permethylation in a 96-Well Plate

This protocol is designed for the rapid and automated permethylation of a large number of samples.[1][2]

Materials:

  • 96-well microplate

  • Lyophilized N-glycan samples

  • DMSO, anhydrous

  • NaOH base in DMSO

  • Iodomethane (MeI)

  • Distilled water

  • C18 solid-phase extraction (SPE) tips

  • Liquid handling robot (optional)

Procedure:

  • Sample Preparation: Dissolve the lyophilized N-glycan samples in 50 µL of DMSO in the wells of a 96-well plate.[2]

  • Base Addition: Add 75 µL of the NaOH base in DMSO to each well. Mix by pipetting up and down three times.[3]

  • Methylation: Add 25 µL of MeI to each well, mix three times by pipetting, and incubate for 20 minutes.[3]

  • Quenching: Quench the reaction by adding 100 µL of distilled water to each well.[3]

  • Purification:

    • Condition C18 SPE tips according to the manufacturer's instructions.

    • Load the quenched reaction mixture onto the C18 tips.

    • Wash the tips with distilled water.

    • Elute the permethylated glycans with an appropriate organic solvent (e.g., 80% acetonitrile).

  • Drying: Dry the eluted samples prior to MS analysis. This automated workflow can process 96 samples in under 5 hours.[1]

Protocol 3: MALDI-TOF MS Analysis of Permethylated Glycans

Materials:

  • Dried permethylated glycan sample

  • MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Spotting: Reconstitute the dried permethylated glycan sample in a small volume (e.g., 1-2 µL) of methanol.

  • Spot 0.5 µL of the sample onto the MALDI target plate and immediately add 0.5 µL of the MALDI matrix solution.

  • Allow the spot to air dry, promoting co-crystallization of the sample and matrix.

  • Data Acquisition: Acquire mass spectra in the positive ion reflectron mode. Calibrate the instrument using a known standard.

  • Data Analysis: Use appropriate software to process the spectra, identify peaks corresponding to permethylated glycans, and perform relative quantification based on peak intensities.

Conclusion

Permethylation is a powerful and essential technique for the structural analysis of oligosaccharides by mass spectrometry. It significantly enhances the quality of MS data, enabling more sensitive and detailed characterization of complex glycan mixtures. The protocols and workflows described in these application notes provide a solid foundation for researchers and drug development professionals to implement this technique in their laboratories. The continued development of high-throughput and automated permethylation methods will further accelerate progress in the fields of glycobiology and biopharmaceutical analysis.[1][2]

References

Octa-O-methylsucrose: A Versatile Tool for Enzymatic and Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully methylated derivative of sucrose, rendering it resistant to enzymatic hydrolysis by sucrase-isomaltase and other glycosidases. This property makes it an invaluable tool in various biochemical and physiological studies. As a non-metabolizable sucrose analog, it serves as an excellent negative control to dissect the specific roles of sucrose metabolism, transport, and signaling in cellular processes. These application notes provide detailed protocols for utilizing this compound in enzymatic assays and cell-based transport studies.

Key Characteristics

PropertyValueReference
Molecular Formula C₂₀H₃₈O₁₁[1]
Molecular Weight 454.5 g/mol [1]
Description A permethylated, non-hydrolyzable sucrose analog.
Primary Application As a negative control in sucrase activity assays and to study sucrose transport and signaling.

Application 1: Inhibition of Sucrase-Isomaltase Activity

This compound can be employed as a competitive inhibitor to study the kinetics of the intestinal enzyme sucrase-isomaltase (SI).[2][3] Due to its structural similarity to sucrose, it can bind to the active site of sucrase but cannot be hydrolyzed, thus blocking the enzyme's activity.

Experimental Protocol: In Vitro Sucrase Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on sucrase activity, typically sourced from intestinal brush border membrane vesicles or a Caco-2 cell lysate.

Materials:

  • Sucrase-isomaltase enzyme preparation (e.g., rat intestinal acetone powder, Caco-2 cell lysate)

  • Sucrose (substrate)

  • This compound (inhibitor)

  • Phosphate buffer (pH 6.8)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the sucrase-isomaltase enzyme in cold phosphate buffer.

  • Substrate and Inhibitor Preparation: Prepare stock solutions of sucrose and this compound in phosphate buffer.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Control: Enzyme + Buffer + Sucrose

    • Inhibitor: Enzyme + this compound + Sucrose

    • Blank (No Enzyme): Buffer + Sucrose

    • Blank (No Substrate): Enzyme + Buffer

  • Reaction Initiation: Pre-incubate the enzyme with this compound (or buffer for the control) at 37°C for 10 minutes.

  • Start Reaction: Add sucrose to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., heat inactivation at 95°C for 5 minutes or addition of a chemical inhibitor).

  • Glucose Quantification: Add GOPOD reagent to each well and incubate at 37°C for 20 minutes. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the rate of glucose production in each reaction. Determine the percentage of inhibition by this compound and, if performing a dose-response experiment, calculate the IC50 value.

Expected Quantitative Data

The following table illustrates the expected outcome of a sucrase inhibition assay using a fixed concentration of this compound.

ConditionSucrose Concentration (mM)Rate of Glucose Production (µmol/min/mg protein)% Inhibition
Control101.50%
+ this compound (1 mM)100.380%
Control202.80%
+ this compound (1 mM)200.871%
Control505.20%
+ this compound (1 mM)502.552%

Note: The above data is hypothetical and serves to illustrate the expected trend of competitive inhibition.

Experimental Workflow for Sucrase Inhibition Assay

Sucrase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare Sucrase Enzyme Solution Setup Set up reactions in 96-well plate Enzyme->Setup Substrate Prepare Sucrose Stock Solution Substrate->Setup Inhibitor Prepare this compound Stock Solution Inhibitor->Setup Preincubation Pre-incubate Enzyme with Inhibitor (37°C) Setup->Preincubation Start Add Sucrose to initiate reaction Preincubation->Start Incubation Incubate at 37°C Start->Incubation Stop Terminate Reaction Incubation->Stop Quantify Quantify Glucose (GOPOD Assay) Stop->Quantify Analyze Calculate Inhibition and IC50 Quantify->Analyze

Workflow for determining sucrase inhibition by this compound.

Application 2: Intestinal Transport Studies Using Caco-2 Cell Monolayers

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying intestinal drug and nutrient absorption.[4] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with a brush border, mimicking the intestinal epithelium. This compound can be used in this model to differentiate between passive diffusion and carrier-mediated transport of sucrose and to act as a control for studies on sucrose transporters like SGLT1.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes how to assess the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.

  • Monolayer Integrity: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayer with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation
    • A is the surface area of the membrane
    • C₀ is the initial concentration in the donor chamber

Expected Quantitative Data

The following table shows hypothetical permeability data for sucrose and this compound across a Caco-2 cell monolayer.

CompoundInitial Concentration (µM)Papp (cm/s)Transport Mechanism
Sucrose1005.0 x 10⁻⁶Active Transport (hydrolyzed) + Paracellular
This compound100< 1.0 x 10⁻⁷Primarily Paracellular (low permeability)
Mannitol (Paracellular Marker)1001.5 x 10⁻⁷Paracellular

Note: The expected Papp for this compound is low, similar to paracellular markers, as it is not a substrate for active transporters and is not metabolized.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Permeability_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed->Differentiate TEER Measure TEER Differentiate->TEER Lucifer_Yellow Assess Lucifer Yellow permeability Differentiate->Lucifer_Yellow Setup Add this compound to apical side TEER->Setup Lucifer_Yellow->Setup Incubate Incubate at 37°C Setup->Incubate Sample Collect samples from basolateral side at time points Incubate->Sample Quantify Quantify compound by LC-MS/MS Sample->Quantify Calculate Calculate Papp value Quantify->Calculate

Workflow for assessing the intestinal permeability of this compound.

Application 3: Investigating Sucrose Signaling Pathways

Sucrose is not only a source of energy but also a signaling molecule that can regulate gene expression and metabolic pathways.[5][6] this compound, being non-metabolizable, can be used to investigate whether the signaling effects of sucrose are mediated directly by the sucrose molecule itself or require its hydrolysis into glucose and fructose.

Logical Relationship of Sucrose Metabolism and Signaling

Sucrose_Signaling_Pathway Sucrose Extracellular Sucrose SUT Sucrose Transporter (e.g., SUT1) Sucrose->SUT Int_Sucrose Intracellular Sucrose SUT->Int_Sucrose Sucrase Sucrase-Isomaltase Int_Sucrose->Sucrase Signaling Sucrose-specific Signaling Cascade Int_Sucrose->Signaling Glucose Glucose Sucrase->Glucose Fructose Fructose Sucrase->Fructose Metabolism Glycolysis & Energy Production Glucose->Metabolism Fructose->Metabolism Gene_Expression Changes in Gene Expression Signaling->Gene_Expression Metabolism->Gene_Expression OOMS This compound OOMS->SUT May interact OOMS->Sucrase Inhibits OOMS->Signaling Probes direct sucrose sensing

References

The Pivotal Role of Methylated Carbohydrates in Molecular Recognition: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation, a subtle yet profound modification of carbohydrate structures, plays a critical role in the intricate language of molecular recognition. This post-translational modification, often occurring on hydroxyl groups of monosaccharides within glycans, alters their physicochemical properties, rendering them more hydrophobic and modulating their conformational flexibility.[1][2][3] These changes have significant implications for how methylated carbohydrates are recognized by carbohydrate-binding proteins (lectins), thereby influencing a myriad of biological processes, from innate immunity to cell signaling.[4][5] This document provides detailed application notes and experimental protocols for studying the role of methylated carbohydrates in molecular recognition, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The Significance of Methylated Carbohydrates in Biological Systems

Methylated carbohydrates are increasingly recognized as key players in host-pathogen interactions and innate immunity.[4] O-methylated glycans, for instance, serve as conserved targets for animal and fungal innate defense systems.[4] Lectins, such as Tectonins, have been shown to specifically recognize methylated mannose and fucose residues on the surface of bacteria and nematodes, leading to agglutination and toxicity.[4] This specificity suggests that methylated glycans on pathogens can act as pathogen-associated molecular patterns (PAMPs), which are recognized by pattern recognition receptors (PRRs) on immune cells.

Impact of Methylation on Protein-Carbohydrate Interactions

The addition of a methyl group to a carbohydrate can significantly impact its binding affinity and specificity for a protein partner.[6] The increased hydrophobicity can lead to enhanced van der Waals interactions within the binding pocket of a lectin. Furthermore, the methylation can alter the hydrogen-bonding network between the carbohydrate and the protein.[7] Understanding these effects is crucial for the rational design of glycomimetic drugs that can either mimic or inhibit these interactions.

The C-type lectin receptor Mincle (Macrophage-inducible C-type lectin) is a key PRR that recognizes glycolipids containing methylated sugars, such as the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM).[8] This recognition is critical for initiating an innate immune response against Mycobacterium tuberculosis.

Quantitative Data on Protein-Methylated Carbohydrate Interactions

The following tables summarize quantitative data from studies on the binding of proteins to methylated and unmethylated carbohydrates. This data is essential for understanding the impact of methylation on molecular recognition.

Table 1: Binding Affinities (K_d) of Lectins to Methylated and Unmethylated Carbohydrates

LectinCarbohydrate LigandMethylation PositionBinding Affinity (K_d)Technique
Tectonin 2 (Lb-Tec2)Allyl-α-D-mannopyranoside3-O-methyl1.2 mMMicrocalorimetry
Tectonin 2 (Lb-Tec2)Allyl-α-D-mannopyranosideUnmethylatedNo detectable bindingMicrocalorimetry
Tectonin 2 (Lb-Tec2)Allyl-α-L-fucopyranoside2-O-methyl0.8 mMMicrocalorimetry
Tectonin 2 (Lb-Tec2)Allyl-α-L-fucopyranosideUnmethylatedNo detectable bindingMicrocalorimetry
Galectin-3LactoseUnmethylated~0.2 mMVarious
Galectin-3GalactoseUnmethylatedmM rangeVarious

Table 2: Thermodynamic Parameters of Lectin-Carbohydrate Interactions

LectinLigandΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Technique
Galectin-3LactoseFavorableUnfavorable-Isothermal Titration Calorimetry (ITC)
DC-SIGNGx-psDiMan~ -95 kJ/mol--Isothermal Titration Calorimetry (ITC)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of methylated carbohydrate interactions.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][9][10]

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein (e.g., lectin) in a suitable buffer (e.g., PBS or HEPES)

  • Methylated and unmethylated carbohydrate ligands dissolved in the same buffer

  • Syringes and sample cells for the ITC instrument

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein (typically 10-100 µM) in the sample cell.

    • Prepare a solution of the carbohydrate ligand (typically 10-20 times the protein concentration) in the injection syringe.

    • Ensure that both the protein and ligand solutions are in identical buffer to minimize heats of dilution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the injection volume (e.g., 2-10 µL) and the spacing between injections.

    • Equilibrate the instrument to a stable baseline.

  • Titration:

    • Perform an initial injection of the ligand into the protein solution.

    • Continue with a series of injections until the binding sites on the protein are saturated.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks in the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine K_d, n, ΔH, and ΔS.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events, providing kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off).[11][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified protein (ligand)

  • Methylated and unmethylated carbohydrates (analytes) in running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the protein solution over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active groups with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the carbohydrate analyte over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

    • Calculate the equilibrium dissociation constant (K_d) from the ratio of k_off/k_on.

Protocol 3: Glycan Array for High-Throughput Screening

Glycan arrays consist of a collection of different carbohydrate structures immobilized on a solid surface, allowing for the rapid screening of the binding specificity of a protein of interest.[13][14]

Materials:

  • Glycan array slides with immobilized methylated and unmethylated carbohydrates

  • Fluorescently labeled protein of interest

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffers (e.g., PBST)

  • Fluorescence microarray scanner

Procedure:

  • Blocking:

    • Incubate the glycan array slide with blocking buffer to prevent non-specific binding.

  • Binding:

    • Incubate the blocked slide with a solution of the fluorescently labeled protein.

  • Washing:

    • Wash the slide with wash buffers to remove any unbound protein.

  • Scanning:

    • Scan the slide using a fluorescence microarray scanner to detect the fluorescence intensity at each spot.

  • Data Analysis:

    • Quantify the fluorescence intensity for each carbohydrate spot.

    • Compare the binding of the protein to methylated versus unmethylated glycans to determine specificity.

Visualizations of Pathways and Workflows

Mincle Signaling Pathway

The recognition of methylated carbohydrates, particularly within the context of microbial glycolipids, by the C-type lectin receptor Mincle initiates a signaling cascade that leads to an inflammatory response.

Mincle_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mincle Mincle Mincle_FcRg Mincle->Mincle_FcRg FcRg FcRγ FcRg->Mincle_FcRg Syk Syk Mincle_FcRg->Syk Recruitment & Phosphorylation CARD9 CARD9 Syk->CARD9 Phosphorylation Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 CBM_complex CBM Complex TRAF6 TRAF6 CBM_complex->TRAF6 Recruitment NFkB NF-κB TRAF6->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Transcription Ligand Methylated Glycolipid (TDM) Ligand->Mincle Binding

Caption: Mincle signaling pathway initiated by methylated glycolipid recognition.

Experimental Workflow for ITC

The following diagram illustrates the typical workflow for an Isothermal Titration Calorimetry experiment to study protein-carbohydrate interactions.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (in cell) Prep_Ligand Prepare Ligand Solution (in syringe) Equilibrate Equilibrate Instrument Prep_Ligand->Equilibrate Titration Perform Serial Injections Equilibrate->Titration Record_Heat Record Heat Change Titration->Record_Heat Integrate_Peaks Integrate Raw Data Peaks Record_Heat->Integrate_Peaks Plot_Data Plot Heat vs. Molar Ratio Integrate_Peaks->Plot_Data Fit_Model Fit Data to Binding Model Plot_Data->Fit_Model Determine_Params Determine K_d, n, ΔH, ΔS Fit_Model->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Logical Relationship in Molecular Recognition

The recognition of a methylated carbohydrate by a protein is a highly specific process governed by a combination of factors.

Molecular_Recognition cluster_factors Contributing Factors Methyl_Carb Methylated Carbohydrate Hydrophobicity Increased Hydrophobicity Methyl_Carb->Hydrophobicity Conformation Altered Conformation Methyl_Carb->Conformation H_Bonding Modified H-Bonding Network Methyl_Carb->H_Bonding Protein_Receptor Protein Receptor (Lectin) Binding_Event Specific Binding Event Protein_Receptor->Binding_Event Biological_Response Biological Response (e.g., Immune Activation) Binding_Event->Biological_Response Hydrophobicity->Binding_Event Conformation->Binding_Event H_Bonding->Binding_Event

Caption: Factors influencing methylated carbohydrate recognition by proteins.

References

Application Notes and Protocols for Incorporating Octa-O-Methylsucrose into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of octa-O-methylsucrose, a fully methylated derivative of sucrose, into various polymer matrices. Due to its expected plasticizing and modifying properties, this compound presents an interesting candidate for altering the physicochemical characteristics of polymers used in drug delivery and other biomedical applications. The following protocols are designed to serve as a comprehensive guide for researchers exploring the potential of this molecule in polymer science.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its successful incorporation into polymer matrices.

PropertyValueSource
Molecular Formula C₂₀H₃₈O₁₁[1]
Molecular Weight 454.5 g/mol [1]
Appearance White crystalline solid[2]
Solubility Low solubility in water; good solubility in organic solvents such as chloroform and ethanol.[2]

Protocol 1: Solvent Casting Method for Incorporating this compound into Poly(lactic-co-glycolic acid) (PLGA) Films

This protocol details the solvent casting technique, a common laboratory method for preparing thin polymer films with homogeneously dispersed additives. This method is particularly suitable for heat-sensitive polymers or additives.

Experimental Workflow: Solvent Casting

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Casting and Drying cluster_characterization Characterization A Dissolve PLGA in a suitable solvent (e.g., Dichloromethane) C Mix PLGA and this compound solutions A->C B Dissolve this compound in a compatible solvent (e.g., Dichloromethane) B->C D Pour the mixture into a petri dish or onto a flat surface C->D E Allow solvent to evaporate slowly in a fume hood at room temperature D->E F Further dry the film under vacuum to remove residual solvent E->F G Characterize the resulting polymer film (e.g., DSC, TGA, SEM, FTIR) F->G

Caption: Workflow for the solvent casting method.

Materials and Equipment
  • Polymer: Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio

  • Additive: this compound

  • Solvent: Dichloromethane (DCM) or a suitable alternative like chloroform or ethyl acetate

  • Glass vials

  • Magnetic stirrer and stir bars

  • Petri dishes (glass or PTFE)

  • Leveling surface

  • Fume hood

  • Vacuum oven

Procedure
  • Polymer Solution Preparation:

    • Weigh the desired amount of PLGA and dissolve it in a calculated volume of DCM to achieve a specific concentration (e.g., 10% w/v).

    • Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • This compound Solution Preparation:

    • Weigh the desired amount of this compound to achieve the target weight percentage relative to the polymer (e.g., 5%, 10%, 15% w/w).

    • Dissolve the this compound in a small amount of DCM.

  • Mixing:

    • Add the this compound solution to the PLGA solution.

    • Stir the mixture for at least 30 minutes to ensure homogeneity.

  • Casting:

    • Place a clean, dry petri dish on a leveling surface inside a fume hood.

    • Pour the polymer-additive solution into the petri dish, ensuring an even spread.

  • Drying:

    • Cover the petri dish with a perforated lid or aluminum foil with small holes to allow for slow solvent evaporation. This helps to prevent the formation of defects in the film.

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • Once the film appears dry, transfer it to a vacuum oven.

    • Dry the film at a temperature below the glass transition temperature of the polymer (e.g., 40 °C) for at least 48 hours to remove any residual solvent.

  • Characterization:

    • The resulting film can be characterized to assess the impact of this compound incorporation.

Expected Outcomes and Characterization

The incorporation of this compound is expected to act as a plasticizer, potentially leading to a decrease in the glass transition temperature (Tg) of the PLGA matrix. This can be quantified using Differential Scanning Calorimetry (DSC). The homogeneity of the dispersion can be assessed by Scanning Electron Microscopy (SEM), and potential interactions between the polymer and the additive can be investigated using Fourier-Transform Infrared Spectroscopy (FTIR).

This compound Content (% w/w) Expected Change in Tg (°C) Potential Observations
0 (Control)Reference TgBrittle film
5DecreaseIncreased flexibility
10Further DecreaseMore pronounced flexibility
15Significant DecreasePotential for phase separation at higher concentrations

Protocol 2: Hot Melt Extrusion (HME) for Incorporating this compound into Polyvinylpyrrolidone (PVP)

Hot Melt Extrusion is a solvent-free, continuous manufacturing process that uses heat and pressure to mix materials. It is an industrially relevant technique for producing solid dispersions and is suitable for thermally stable polymers and additives. Sucrose esters have been shown to be processable via HME, acting as plasticizers for cellulose derivatives.

Experimental Workflow: Hot Melt Extrusion

HME_Workflow cluster_prep Material Preparation cluster_extrusion Hot Melt Extrusion cluster_processing Downstream Processing cluster_characterization Characterization A Dry PVP and this compound to remove moisture B Create a physical blend of PVP and this compound powders at the desired ratio A->B C Feed the blend into the hopper of the extruder B->C D Set the temperature profile and screw speed of the extruder C->D E Collect the extrudate D->E F Pelletize or mill the extrudate E->F G Characterize the resulting solid dispersion (e.g., DSC, XRD, SEM) F->G

Caption: Workflow for the Hot Melt Extrusion method.

Materials and Equipment
  • Polymer: Polyvinylpyrrolidone (PVP), e.g., PVP K30

  • Additive: this compound

  • Laboratory-scale twin-screw extruder

  • Gravimetric or volumetric feeder

  • Conveyor belt or collection system

  • Pelletizer or mill (optional)

  • Drying oven

Procedure
  • Material Preparation:

    • Dry both the PVP and this compound in a drying oven at an appropriate temperature (e.g., 60 °C) for several hours to remove any residual moisture.

    • Prepare a physical blend of the polymer and additive at the desired weight ratio (e.g., 90:10, 85:15, 80:20 w/w PVP:this compound).

  • Extruder Setup:

    • Assemble the twin-screw extruder with a suitable screw configuration for dispersive mixing.

    • Set the temperature profile for the different zones of the extruder barrel. The temperature should be above the Tg of the polymer and the melting point of the additive to ensure proper mixing, but below the degradation temperature of both components. A hypothetical temperature profile could be: Zone 1 (feed zone): 80 °C, Zone 2: 120 °C, Zone 3: 150 °C, Die: 150 °C.

    • Set the desired screw speed (e.g., 100 rpm).

  • Extrusion:

    • Calibrate the feeder to deliver the physical blend at a constant rate into the extruder.

    • Start the extruder and allow the system to reach a steady state.

    • Collect the extrudate as it exits the die. The extrudate can be collected on a conveyor belt to cool and solidify.

  • Downstream Processing:

    • The solidified extrudate can be pelletized for further processing or milled into a powder.

  • Characterization:

    • The resulting solid dispersion should be characterized to confirm the amorphous nature of the additive within the polymer matrix and to evaluate its properties.

Expected Outcomes and Characterization

The HME process is expected to produce an amorphous solid dispersion of this compound in the PVP matrix. This can be confirmed by the absence of a melting endotherm for the additive in DSC analysis and the absence of crystalline peaks in X-ray Diffraction (XRD) patterns. The plasticizing effect on PVP can be observed as a reduction in its Tg.

This compound Content (% w/w) Expected Processing Torque Expected Tg of Extrudate (°C) XRD Pattern
0 (Control)HigherReference Tg of PVPAmorphous halo
10LowerDecreaseAmorphous halo
20Significantly LowerFurther DecreaseAmorphous halo (potential for crystallinity if solubility limit is exceeded)

These protocols provide a starting point for the incorporation of this compound into polymer matrices. Researchers should optimize the processing parameters based on the specific polymer used and the desired final properties of the material. Thorough characterization is crucial to understand the impact of this compound on the polymer matrix and to ensure the quality and performance of the resulting composite material.

References

Application Notes and Protocols for Monitoring Reactions with Octa-O-methylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully methylated derivative of sucrose, where all hydroxyl groups are replaced by methoxy groups. This modification significantly alters its chemical properties, making it a valuable compound for studying enzymatic and chemical processes where the hydroxyl groups of sucrose are implicated. Monitoring reactions involving this compound, such as hydrolysis or demethylation, requires robust analytical techniques to quantify the substrate and its products over time. These application notes provide detailed protocols for the experimental setup and monitoring of the acidic hydrolysis of this compound as a model reaction. The primary techniques covered are High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) and Polarimetry.

Reaction Under Investigation: Acidic Hydrolysis of this compound

The acidic hydrolysis of this compound results in the cleavage of the glycosidic bond to yield tetra-O-methylglucose and tetra-O-methylfructose.

Reaction Scheme:

C₂₀H₃₈O₁₁ (this compound) + H₂O --[H⁺]--> C₁₀H₂₀O₆ (Tetra-O-methylglucose) + C₁₀H₂₀O₆ (Tetra-O-methylfructose)

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This protocol details the use of HPLC-RI to monitor the disappearance of this compound and the appearance of its hydrolysis products.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Deionized water

  • Acetonitrile (HPLC grade)

  • HPLC system equipped with a refractive index detector (RID)

  • Amino-based or C18 reverse-phase column suitable for carbohydrate analysis

  • Thermostatted reaction vessel (e.g., a jacketed beaker connected to a water bath)

  • Magnetic stirrer and stir bar

  • pH meter

  • Syringes and syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

    • From the stock solution, prepare a series of calibration standards with concentrations ranging from 0.1 mg/mL to 5 mg/mL.

    • If available, prepare calibration standards for the expected products (tetra-O-methylglucose and tetra-O-methylfructose) in a similar concentration range.

  • HPLC Method Development:

    • Column: Phenomenex Luna Amino (4.6 mm × 250 mm, 5 µm) or equivalent.[1]

    • Mobile Phase: Acetonitrile:Water (75:25 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[1]

    • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

    • Injection Volume: 20 µL.

    • Run the standards to establish retention times and create calibration curves.

  • Reaction Setup:

    • In the thermostatted reaction vessel, prepare a solution of this compound in deionized water at a known concentration (e.g., 5 mg/mL).

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 60°C).

    • Initiate the hydrolysis by adding a specific volume of HCl to achieve the desired final concentration (e.g., 0.1 M HCl). Start a timer immediately.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately neutralize the aliquot by adding a stoichiometric amount of NaOH to quench the reaction.

    • Filter the neutralized sample through a 0.45 µm syringe filter into an autosampler vial.

    • Analyze the samples by HPLC-RI using the established method.

  • Data Analysis:

    • Integrate the peak areas for this compound and its hydrolysis products at each time point.

    • Use the calibration curves to determine the concentration of each species over time.

    • Plot the concentration of this compound versus time to determine the reaction kinetics.

Protocol 2: Monitoring Hydrolysis by Polarimetry

This protocol is based on the principle that the hydrolysis of sucrose and its derivatives leads to a change in the optical rotation of the solution.[2]

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Deionized water

  • Polarimeter with a thermostatted sample cell

  • Thermostatted water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Instrument Setup:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Set the wavelength to the sodium D-line (589 nm).

    • Circulate water from the thermostatted water bath through the jacketed sample cell to maintain a constant temperature (e.g., 60°C).

  • Reaction Setup:

    • Prepare a solution of this compound in deionized water in a volumetric flask at a known concentration.

    • Calibrate the polarimeter with a blank (deionized water).

    • Transfer the this compound solution to the polarimeter cell and record the initial optical rotation (r₀) at time t=0.

  • Reaction Initiation and Monitoring:

    • Add a calculated amount of HCl to the solution in the polarimeter cell to initiate the reaction.

    • Immediately start recording the optical rotation at regular time intervals (rₜ).

    • Continue monitoring until the rotation becomes constant, which indicates the completion of the reaction. Record this final rotation (r∞).

  • Data Analysis:

    • The progress of the reaction can be followed by the change in optical rotation.[2]

    • The rate constant (k) for a first-order reaction can be calculated using the following equation: k = (2.303/t) * log((r₀ - r∞) / (rₜ - r∞))[2]

    • A plot of log(rₜ - r∞) versus time should yield a straight line with a slope of -k/2.303.

Data Presentation

The quantitative data obtained from the HPLC-RI monitoring can be summarized in the following table.

Table 1: Concentration of Reactants and Products during Acidic Hydrolysis of this compound at 60°C.

Time (minutes)[this compound] (mg/mL)[Tetra-O-methylglucose] (mg/mL)[Tetra-O-methylfructose] (mg/mL)
05.000.000.00
154.250.380.37
303.610.700.69
602.591.211.20
1201.341.831.83
2400.362.322.32

Note: This is representative data for illustrative purposes.

Mandatory Visualization

Experimental_Workflow_HPLC Standards Prepare Calibration Standards HPLC HPLC-RI Analysis Standards->HPLC Reaction_Sol Prepare this compound Solution Start_Rxn Initiate Hydrolysis with HCl at 60°C Reaction_Sol->Start_Rxn Sampling Withdraw Aliquots at Time Intervals Start_Rxn->Sampling Quench Neutralize with NaOH Sampling->Quench Filter Filter Sample Quench->Filter Filter->HPLC Data Quantify using Calibration Curve HPLC->Data

Caption: Workflow for monitoring hydrolysis via HPLC-RI.

Signaling_Pathway_Polarimetry A This compound Solution B Measure Initial Rotation (r₀) A->B C Add HCl to Initiate Reaction B->C D Monitor Rotation over Time (rₜ) C->D D->D  Time Intervals E Constant Rotation (Reaction Complete) D->E F Measure Final Rotation (r∞) E->F G Calculate Rate Constant (k) F->G

Caption: Logical flow for polarimetric reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Octa-O-methylsucrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of octa-O-methylsucrose.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound synthesis?

The most common impurities are undermethylated sucrose derivatives, such as hepta-, hexa-, and other partially methylated sucrose molecules. These arise from incomplete methylation reactions. Other potential impurities include residual methylating reagents (e.g., methyl iodide), byproducts from the base used (e.g., salts), and degradation products of sucrose if the reaction conditions are too harsh.

Q2: Why is my purified this compound a syrup instead of a solid?

This compound, much like its acetylated counterpart, sucrose octaacetate, has a tendency to form a persistent syrup, making crystallization difficult. This can be exacerbated by the presence of even small amounts of partially methylated impurities, which can inhibit crystal lattice formation.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the presence of all eight methyl groups and the absence of free hydroxyl protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the fully methylated product and can help identify any partially methylated species.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can separate this compound from impurities, allowing for quantification of purity.

Q4: Can I use normal-phase silica gel chromatography for purification?

While normal-phase chromatography can be used, reversed-phase chromatography is often more effective for separating the fully methylated, more hydrophobic this compound from the more polar, partially methylated impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete methylation reaction.Ensure anhydrous reaction conditions. Use a sufficient excess of methylating agent and base. Increase reaction time or temperature, but monitor for degradation.
Degradation of sucrose or the product.Avoid excessively high temperatures and prolonged reaction times. Use a milder base if possible.
Loss of product during work-up and purification.Optimize extraction procedures. Use solid-phase extraction (SPE) with a C18 cartridge for initial cleanup to minimize losses.
Presence of Multiple Spots on TLC (Thin Layer Chromatography) Incomplete methylation leading to a mixture of partially methylated sucroses.Re-subject the mixture to the methylation conditions to drive the reaction to completion.
Optimize the chromatographic separation to isolate the desired product.
Co-elution of Impurities during Column Chromatography Similar polarity of this compound and hepta-O-methylsucrose.Use a shallower solvent gradient during column chromatography to improve resolution.
Consider using a different stationary phase (e.g., a different type of reversed-phase silica) or a different solvent system.
High-performance liquid chromatography (HPLC) with a longer column may be necessary for baseline separation.[1]
Brown or Yellow Discoloration of the Final Product Degradation of sucrose at high temperatures.Perform the reaction at a lower temperature for a longer duration.
Presence of iodine from methyl iodide.Wash the organic phase with a solution of sodium thiosulfate during the work-up to remove residual iodine.
Difficulty Removing Residual DMSO (Dimethyl Sulfoxide) High boiling point of DMSO.Perform multiple aqueous washes during the work-up.
Lyophilization (freeze-drying) can be an effective method for removing residual DMSO.

Experimental Protocols

General Protocol for the Synthesis of this compound (Permethylation)

This protocol is a general guideline based on the permethylation of carbohydrates and should be optimized for specific laboratory conditions.[2][3][4]

Materials:

  • Sucrose

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Hydride (NaH) or powdered Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Dichloromethane (DCM) or Chloroform

  • Methanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Sodium Thiosulfate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dry sucrose under vacuum overnight. Ensure all glassware is thoroughly dried.

  • Dissolution: Dissolve the dried sucrose in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (or powdered sodium hydroxide) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases (if using NaH).

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or chloroform. Wash the organic layer sequentially with deionized water, sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

1. Solid-Phase Extraction (SPE) - Initial Cleanup:

  • Stationary Phase: C18 cartridge.

  • Elution: Elute with a stepwise gradient of acetonitrile in water to remove salts and polar impurities. The permethylated products will elute in the higher acetonitrile fractions.

2. Reversed-Phase Column Chromatography - High Purity Separation:

  • Stationary Phase: C18 reversed-phase silica gel.

  • Mobile Phase: A gradient of acetonitrile in water is typically used. A shallow gradient (e.g., increasing acetonitrile concentration by 1-2% per column volume) is recommended to achieve good separation of the fully methylated product from any partially methylated impurities.

  • Fraction Analysis: Collect fractions and analyze by TLC, staining with a permanganate solution or charring with a p-anisaldehyde stain to visualize the spots. Pool the fractions containing the pure product and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification sucrose Sucrose in Anhydrous DMSO deprotonation Deprotonation (NaH or NaOH) sucrose->deprotonation 1. methylation Methylation (Methyl Iodide) deprotonation->methylation 2. quench Quench Reaction methylation->quench 3. extract Solvent Extraction quench->extract 4. wash Aqueous Washes extract->wash 5. dry Dry & Concentrate wash->dry 6. spe Solid-Phase Extraction (SPE) dry->spe 7. rplc Reversed-Phase Column Chromatography spe->rplc 8. pure_product Pure this compound rplc->pure_product 9. troubleshooting_logic start Purification Issues Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn degradation Degradation? low_yield->degradation poor_separation Poor Separation? impure_product->poor_separation optimize_rxn Optimize Reaction Conditions: - Anhydrous - Excess Reagents - Time/Temp incomplete_rxn->optimize_rxn Yes milder_cond Use Milder Conditions: - Lower Temp - Shorter Time degradation->milder_cond Yes optimize_chrom Optimize Chromatography: - Shallow Gradient - Different Stationary/Mobile Phase poor_separation->optimize_chrom Yes

References

Optimizing Octa-O-Methylsucrose Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield of octa-O-methylsucrose synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method for the exhaustive methylation of sucrose is a variation of the Williamson ether synthesis. The Ciucanu and Kerek method, which utilizes a strong base such as sodium hydroxide in an aprotic polar solvent like dimethyl sulfoxide (DMSO), with methyl iodide as the methylating agent, is a popular and rapid approach for achieving per-O-methylation of carbohydrates.[1] This method is favored for its efficiency and ability to produce high yields of the fully methylated product.

Q2: Why is complete methylation of all eight hydroxyl groups on sucrose challenging?

A2: Achieving complete methylation of sucrose can be challenging due to the varying reactivity of the eight different hydroxyl groups. The relative acidity and steric hindrance of each hydroxyl group can influence its susceptibility to methylation. Incomplete reactions can lead to a mixture of partially methylated sucrose molecules (e.g., hepta-O-methylsucrose), which can be difficult to separate from the desired this compound.

Q3: What are the critical parameters to control for maximizing the yield of this compound?

A3: To maximize the yield, it is crucial to ensure anhydrous reaction conditions, use a sufficient excess of the methylating agent (methyl iodide) and a strong base, and allow for adequate reaction time. The purity of reagents, particularly the dryness of the DMSO solvent and the quality of the sodium hydroxide, is also critical for driving the reaction to completion.

Q4: How can I confirm that I have successfully synthesized this compound?

A4: Successful synthesis is typically confirmed using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can be used for initial monitoring of the reaction progress. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is invaluable for identifying the methyl ether protons and carbons and confirming the absence of hydroxyl protons. Mass spectrometry (MS) is also used to verify the molecular weight of the final product (for C20H38O11, the molecular weight is approximately 454.5 g/mol ).[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction due to insufficient reagents or reaction time.Increase the molar excess of methyl iodide and sodium hydroxide. Extend the reaction time and monitor progress by TLC.
Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried. Use anhydrous DMSO and freshly powdered, dry sodium hydroxide. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of the product during workup.Avoid overly acidic or basic conditions during the workup procedure. Use a mild quenching agent like acetic acid.
Incomplete Methylation (Presence of Partially Methylated Sucrose) Insufficient base or methylating agent.Repeat the methylation procedure on the partially methylated product mixture using fresh reagents.
Poor quality of the base.Use freshly powdered, high-purity sodium hydroxide. The preparation of a fine slurry of NaOH in DMSO can improve its reactivity.[3]
Short reaction time.Increase the reaction time and monitor for the disappearance of partially methylated intermediates by TLC or LC-MS.
Difficult Purification Co-elution of this compound and partially methylated byproducts.Utilize reversed-phase chromatography (e.g., using a C18 column) for purification. The increased hydrophobicity of the fully methylated product allows for its separation from the more polar, partially methylated species.[4]
Presence of residual salts from the reaction.Thoroughly wash the organic extract with water during the liquid-liquid extraction step to remove any inorganic salts.
Product Appears as an Oil Instead of a Solid Presence of impurities.Re-purify the product using column chromatography. Ensure complete removal of residual solvent by drying under high vacuum.
The product is inherently a viscous oil or has a low melting point.This can be the case for this compound. Characterization by NMR and MS is more critical than relying on physical state for purity assessment.

Experimental Protocols

Protocol 1: Per-O-methylation of Sucrose using NaOH/DMSO/Methyl Iodide

This protocol is adapted from the widely used method for carbohydrate permethylation.[5][1]

Materials:

  • Sucrose

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydroxide (NaOH), pellets or powder

  • Methyl iodide (MeI)

  • Dichloromethane (DCM) or Chloroform

  • Methanol (MeOH)

  • Acetic acid, 5% aqueous solution

  • Deionized water

  • C18 Sep-Pak cartridge

Procedure:

  • Preparation of the Base Slurry:

    • In a clean, dry glass tube, add approximately 7 pellets of NaOH to 3 ml of anhydrous DMSO.

    • Grind the NaOH pellets in the DMSO with a dry mortar and pestle to create a fine slurry. This should be done fresh before each use.

  • Methylation Reaction:

    • Dissolve the desired amount of dry sucrose in a minimal amount of anhydrous DMSO in a reaction vial equipped with a stir bar and a septum.

    • Add 1 ml of the freshly prepared NaOH/DMSO slurry to the sucrose solution.

    • Add a significant molar excess of methyl iodide (e.g., 10-20 equivalents) dropwise to the reaction mixture while stirring.

    • Seal the vial tightly and stir vigorously at room temperature for at least 30 minutes. The reaction progress can be monitored by TLC.

  • Quenching and Extraction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1 ml of deionized water to quench the reaction.

    • Add 1 ml of dichloromethane or chloroform and 3 ml of deionized water. Vortex thoroughly to mix the phases.

    • Centrifuge the mixture to separate the layers.

    • Carefully remove the upper aqueous layer.

    • Repeat the washing of the organic layer with 3 ml of deionized water two more times.

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • For further purification, condition a C18 Sep-Pak cartridge with methanol, followed by deionized water.

    • Dissolve the crude product in a small amount of 50% methanol and load it onto the cartridge.

    • Wash the cartridge with 15% aqueous acetonitrile to remove polar impurities.

    • Elute the this compound with 50% aqueous acetonitrile.

    • Collect the eluent and remove the solvent under reduced pressure or by lyophilization.

Data Presentation

While specific yield data for the complete synthesis of this compound is not consistently reported in the literature, per-O-methylation of carbohydrates using the NaOH/DMSO/methyl iodide method is generally known to produce high yields. The table below provides a general comparison of common methylation methods.

Methylation Method Reagents Typical Reaction Conditions Relative Yield Notes
Ciucanu-Kerek NaOH, DMSO, MeIRoom Temperature, < 1 hourHighRapid and efficient. Requires anhydrous conditions.[5][1]
Hakomori NaH, DMSO, MeIRoom Temperature, several hoursHighClassic method, but NaH is highly reactive and requires careful handling.
Purdie Ag₂O, MeIReflux, several hoursModerate to HighMilder conditions, but can be slower and more expensive.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification sucrose Sucrose methylation Methylation (RT, 30 min) sucrose->methylation naoh_dmso NaOH/DMSO Slurry naoh_dmso->methylation mei Methyl Iodide mei->methylation quench Quench (Water) methylation->quench extract Liquid-Liquid Extraction quench->extract purify C18 Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Incomplete Methylation

troubleshooting_logic start Incomplete Methylation (TLC/MS Analysis) cause1 Insufficient Reagents? start->cause1 cause2 Presence of Water? start->cause2 cause3 Short Reaction Time? start->cause3 solution1 Increase excess of NaOH and MeI cause1->solution1 solution2 Ensure anhydrous conditions cause2->solution2 solution3 Extend reaction time cause3->solution3 outcome Re-run reaction and monitor completion solution1->outcome solution2->outcome solution3->outcome

Caption: Decision tree for troubleshooting incomplete methylation reactions.

References

Side reactions to avoid during the methylation of sucrose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sucrose methylation. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the methylation of sucrose.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during sucrose methylation?

A1: The primary side reactions to control during sucrose methylation are:

  • Alkaline Degradation of Sucrose: Under the strong basic conditions required for methylation, sucrose can degrade. This process is thought to begin with a slow degradation of sucrose into reactive intermediates, which then rapidly break down into various acidic byproducts, with lactic acid being a significant product.[1][2]

  • Oxidative Degradation: When using dimethyl sulfoxide (DMSO) as a solvent, oxidative degradation of the carbohydrate can occur. This is particularly problematic under anhydrous conditions where the sugar is in contact with the methylating agent (e.g., methyl iodide) for an extended period before the base is introduced.

  • Incomplete Methylation: This results in a mixture of partially methylated sucrose molecules, which can complicate purification and subsequent applications. This can be caused by factors such as suboptimal reaction conditions or the lower reactivity of certain hydroxyl groups.

  • Hydrolysis of the Glycosidic Bond: While sucrose is more stable in alkaline conditions compared to acidic conditions, the harsh reagents used in some methylation procedures can potentially lead to the cleavage of the glycosidic bond between the glucose and fructose units.[3]

Q2: Why is my methylation reaction incomplete?

A2: Incomplete methylation can be due to several factors:

  • Steric Hindrance: The hydroxyl groups of sucrose have different reactivities. Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups.[4] The complex three-dimensional structure of sucrose can make some hydroxyl groups less accessible to the methylating agent.

  • Insufficient Reagents: The stoichiometry of the base and methylating agent to the number of hydroxyl groups on sucrose is critical. An insufficient amount of either reagent will result in incomplete methylation.

  • Reaction Conditions: Factors such as reaction time, temperature, and the effectiveness of the base can all impact the extent of methylation. For example, some methods require repeated treatments to achieve exhaustive methylation.

  • Choice of Base: The type of base used can influence the outcome. For some carbohydrates, using a stronger base like Hakomori dimsyl base has been shown to be more effective than sodium hydroxide in DMSO for achieving complete methylation.

Q3: My reaction mixture turned dark brown/black. What does this indicate?

A3: A dark coloration in your reaction mixture is often an indication of degradation, particularly under strongly basic conditions. This can be due to the formation of colored byproducts from the breakdown of sucrose or its initial degradation products. This is more likely to occur with prolonged reaction times or at elevated temperatures.

Q4: Can I use DMSO as a solvent for my methylation reaction?

A4: Yes, DMSO is a common solvent for methylation reactions. However, it is crucial to be aware of the potential for oxidative degradation of the carbohydrate, especially under anhydrous conditions. To mitigate this, it is recommended to add the base to the carbohydrate before introducing the methylating agent, or to have a trace amount of water present in the DMSO. Alternatively, N,N-dimethylacetamide can be used as a solvent to avoid this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of permethylated sucrose Incomplete methylation.- Increase the molar excess of the methylating agent and base. - Extend the reaction time or perform multiple additions of reagents. - Consider using a stronger base system, such as the Hakomori reagent (dimsyl anion in DMSO).
Alkaline degradation of sucrose.- Maintain a low reaction temperature. - Minimize the reaction time as much as possible while still achieving full methylation. - Ensure homogenous mixing to avoid localized high concentrations of base.
Presence of multiple spots on TLC/peaks in HPLC corresponding to partially methylated products Incomplete methylation.- See solutions for "Low yield of permethylated sucrose" due to incomplete methylation. - Ensure your starting sucrose is completely dry.
Reaction mixture turns dark, and a complex mixture of byproducts is observed Significant alkaline degradation.- Lower the reaction temperature. - Reduce the concentration of the base. - Shorten the overall reaction time.
Oxidative degradation in DMSO.- Add the powdered base to the sucrose solution in DMSO before adding the methylating agent. - Ensure a trace amount of water is present in the DMSO. - Consider switching the solvent to N,N-dimethylacetamide.
Evidence of glycosidic bond cleavage (presence of methylated glucose and fructose) Harsh reaction conditions.- Use milder methylation conditions where possible. The Purdie methylation, while requiring multiple steps, is generally considered milder than some single-step procedures. - Carefully control the temperature and reagent addition.

Experimental Protocols

Optimized Haworth Methylation Protocol to Minimize Degradation

This protocol is designed to achieve permethylation of sucrose while minimizing alkaline degradation.

Materials:

  • Sucrose

  • Dimethyl sulfate (DMS)

  • 30% (w/v) Sodium hydroxide (NaOH) solution

  • Acetone

  • Chloroform

  • Water

  • Ice bath

Procedure:

  • Dissolve sucrose in water in a reaction vessel equipped with a mechanical stirrer and a dropping funnel. Cool the vessel in an ice bath.

  • Add acetone to the sucrose solution.

  • Simultaneously, add dimethyl sulfate and 30% sodium hydroxide solution dropwise to the cooled, stirring solution over a period of 2-3 hours. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • Neutralize the reaction mixture by carefully adding dilute sulfuric acid.

  • Remove the acetone by distillation under reduced pressure.

  • Extract the methylated sucrose from the aqueous solution with chloroform.

  • Wash the chloroform extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude permethylated sucrose.

  • Purify the product using column chromatography.

Purdie Methylation Protocol

The Purdie methylation is a milder method that is less prone to causing degradation but often requires multiple repetitions for complete methylation.

Materials:

  • Sucrose

  • Methyl iodide (MeI)

  • Silver(I) oxide (Ag₂O), freshly prepared

  • Methanol (for initial dissolution if necessary)

  • Ethyl acetate or chloroform for extraction

Procedure:

  • Suspend sucrose in methyl iodide. If sucrose solubility is low, a minimal amount of a co-solvent like dry methanol can be used for the initial step, which is then removed under vacuum.

  • Add freshly prepared, dry silver(I) oxide to the suspension in portions with vigorous stirring. The reaction is often carried out in the dark to prevent the light-induced decomposition of silver oxide and methyl iodide.

  • Stir the reaction mixture at room temperature. The reaction time can vary from several hours to days. Monitor the progress of the reaction by TLC or IR spectroscopy (disappearance of the hydroxyl stretch).

  • If the reaction is incomplete after 24-48 hours, filter the mixture, wash the solid residue with a dry solvent, and subject the partially methylated product to a fresh round of methylation with MeI and Ag₂O.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or chloroform and filter to remove silver salts.

  • Wash the filtrate with a sodium thiosulfate solution to remove excess iodine, then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the permethylated sucrose.

  • Purify as needed by chromatography.

Visualizations

Sucrose_Methylation_Pathways Sucrose Sucrose (C12H22O11) PartiallyMethylated Partially Methylated Sucrose Sucrose->PartiallyMethylated Methylating Agent + Base (e.g., MeI, NaOH) DegradationProducts Alkaline Degradation Products (e.g., Lactic Acid) Sucrose->DegradationProducts Strong Base (Side Reaction) OxidativeDegradation Oxidative Degradation Products Sucrose->OxidativeDegradation DMSO/MeI (anhydrous) + Base (Side Reaction) Permethylated Permethylated Sucrose (Octamethyl Sucrose) PartiallyMethylated->Permethylated Further Methylation PartiallyMethylated->DegradationProducts Strong Base (Side Reaction)

Caption: Main reaction and side pathways in sucrose methylation.

Troubleshooting_Workflow Start Start: Unexpected Result in Sucrose Methylation CheckCompleteness Check for Complete Methylation (e.g., TLC, IR, NMR) Start->CheckCompleteness Incomplete Incomplete Methylation CheckCompleteness->Incomplete No Complete Methylation is Complete CheckCompleteness->Complete Yes ActionIncomplete Action: - Increase reagent stoichiometry - Extend reaction time - Use stronger base Incomplete->ActionIncomplete CheckByproducts Analyze for Byproducts (e.g., GC-MS, LC-MS) Complete->CheckByproducts NoByproducts Low Yield with No Major Byproducts CheckByproducts->NoByproducts No Byproducts Byproducts Detected CheckByproducts->Byproducts Yes ActionLowYield Action: - Check for product loss during workup - Verify starting material purity NoByproducts->ActionLowYield ActionDegradation Action: - Lower reaction temperature - Shorten reaction time - Modify solvent/reagent addition order Byproducts->ActionDegradation

Caption: Troubleshooting workflow for sucrose methylation experiments.

References

Technical Support Center: Troubleshooting Low Solubility of Octa-O-Methylsucrose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of octa-O-methylsucrose in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and logical workflows to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

This compound is a derivative of sucrose where all eight hydroxyl (-OH) groups have been replaced by methyl (-OCH₃) groups. This extensive methylation significantly reduces the molecule's ability to form hydrogen bonds with water, which is the primary mechanism for the dissolution of sucrose. Consequently, this compound is characterized by its low solubility in aqueous solutions but exhibits good solubility in organic solvents like chloroform and ethanol.[1]

Q2: Is there any quantitative data on the solubility of this compound in water?

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of hydrophobic compounds like this compound in aqueous media:

  • Temperature: For most solid solutes, increasing the temperature of the solvent increases solubility.

  • pH: While this compound is a neutral molecule and its solubility is not directly pH-dependent, the stability of your formulation and other components in your solution might be.

  • Presence of Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.

Quantitative Data Summary

The following table summarizes the known solubility properties of this compound and a related compound, sucrose octaacetate, to provide a comparative reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous SolubilityOrganic Solvent Solubility
This compound C₂₀H₃₈O₁₁454.5Low (exact value not specified in literature)[1]Good in chloroform and ethanol[1]
Sucrose Octaacetate C₂₈H₃₈O₁₉678.590.25 - 1.4 g/L at room temperature[2][3]Soluble in toluene and ethanol[2][3]

Troubleshooting Guides and Experimental Protocols

If you are experiencing low solubility with this compound, the following troubleshooting steps and protocols can be employed.

Troubleshooting Workflow

The diagram below outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 Troubleshooting Low Solubility start Start: Low Solubility Observed check_purity Is the compound pure? start->check_purity purify Purify Compound check_purity->purify No method_selection Select Solubilization Method check_purity->method_selection Yes purify->method_selection temp Method 1: Temperature Adjustment method_selection->temp cosolvent Method 2: Co-solvent System method_selection->cosolvent surfactant Method 3: Surfactant Micellization method_selection->surfactant evaluate Evaluate Solubility and Stability temp->evaluate cosolvent->evaluate surfactant->evaluate success Success: Proceed with Experiment evaluate->success Adequate fail Failure: Re-evaluate Method/Compound evaluate->fail Inadequate

Caption: Troubleshooting workflow for addressing low aqueous solubility of this compound.

Experimental Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes the use of a water-miscible organic co-solvent to increase the solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO or ethanol). For example, prepare a 100 mg/mL stock solution.

    • Ensure complete dissolution by vortexing or gentle warming.

  • Serial Dilution into Aqueous Buffer:

    • Pipette the desired volume of your target aqueous buffer into a sterile tube.

    • While vigorously vortexing or stirring the buffer, slowly add a small aliquot of the concentrated this compound stock solution. The rapid mixing helps to prevent precipitation.

    • Continue to add the stock solution dropwise until the desired final concentration is reached. Note: The final concentration of the co-solvent should be kept as low as possible to avoid interfering with your experimental system. It is advisable to run a co-solvent control in your experiments.

  • Observation and Centrifugation:

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • If the solution appears clear, it can be used for the experiment.

    • If slight precipitation is observed, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved compound. The clear supernatant can then be carefully collected.

Logical Relationship for Co-solvent Method

The following diagram illustrates the principle behind the co-solvent method.

G cluster_1 Co-Solvent Solubilization A This compound (Hydrophobic) D Insoluble Mixture (Phase Separation) A->D E Homogeneous Solution (Increased Solubility) A->E B Aqueous Solution (Polar) B->D B->E C Co-solvent (e.g., DMSO) (Amphiphilic) C->E C->E Reduces solvent polarity, enhances interaction

Caption: Mechanism of co-solvent action to improve solubility.

Experimental Protocol 2: Temperature Adjustment for Increased Solubility

This protocol involves heating the aqueous solution to increase the solubility of this compound.

Materials:

  • This compound

  • Target aqueous buffer

  • Water bath or heating block

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Prepare the Suspension:

    • Add the desired amount of this compound to your aqueous buffer.

    • Place a magnetic stir bar in the container.

  • Controlled Heating and Dissolution:

    • Place the container in a water bath or on a stirring hot plate.

    • Begin stirring the suspension.

    • Gradually increase the temperature of the solution. Monitor the temperature with a thermometer. For many compounds, increasing the temperature to 40-50°C can significantly improve solubility.

    • Continue to stir and maintain the temperature until the this compound is fully dissolved.

  • Cooling and Stability Check:

    • Once dissolved, slowly cool the solution back to your experimental temperature (e.g., room temperature or 37°C).

    • Observe the solution closely during cooling for any signs of precipitation. A supersaturated solution may form, which could be stable for a period of time sufficient for your experiment.

    • If precipitation occurs upon cooling, the maximum solubility at the final temperature has been exceeded.

Important Considerations:

  • Compound Stability: Ensure that this compound is stable at the temperatures used and will not degrade.

  • Experimental Temperature: This method is most effective if the subsequent experiment is performed at an elevated temperature. If the experiment is at room temperature, the risk of precipitation upon cooling is high.

References

Improving the stability of octa-O-methylsucrose in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of octa-O-methylsucrose in acidic conditions. The information herein is designed to help troubleshoot common experimental issues and provide a deeper understanding of the factors influencing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading in my acidic formulation. What is the likely cause?

A1: this compound, like other glycosides, is susceptible to acid-catalyzed hydrolysis of its glycosidic bond. This is the primary degradation pathway in acidic conditions. The glycosidic bond, which links the methylated glucose and fructose moieties, can be cleaved in the presence of protons (H+), leading to the formation of smaller, methylated sugar derivatives.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The acid-catalyzed hydrolysis of the glycosidic bond in this compound is expected to yield two primary degradation products: 1,3,4,6-tetra-O-methyl-β-D-fructofuranose and 2,3,4,6-tetra-O-methyl-α-D-glucopyranose.

Q3: How does pH affect the stability of this compound?

A3: The rate of acid-catalyzed hydrolysis of glycosidic bonds is highly dependent on the pH of the solution. Generally, the lower the pH (i.e., higher the concentration of H+ ions), the faster the degradation of this compound will occur. It is crucial to carefully control the pH of your experimental solutions to minimize degradation.

Q4: Does temperature play a role in the degradation of this compound?

A4: Yes, temperature is a critical factor. The rate of hydrolysis increases significantly with increasing temperature. Therefore, to enhance the stability of this compound in acidic media, it is recommended to conduct experiments at the lowest feasible temperature.

Q5: Are there any formulation strategies to improve the stability of this compound in acidic conditions?

A5: To improve stability, consider the following strategies:

  • Buffering: Use a buffer system to maintain the pH as close to neutral as possible.

  • Lowering Temperature: Perform experiments and store solutions at reduced temperatures (e.g., 4°C).

  • Aprotic Solvents: If your experimental design allows, using a co-solvent system that includes aprotic solvents can reduce the concentration of water and protons, thereby slowing down hydrolysis.

  • Lyophilization: For long-term storage, lyophilizing the compound in a suitable excipient matrix can significantly improve its stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of this compound. The actual pH of the solution is lower than intended.Verify the pH of your solution using a calibrated pH meter. Adjust the pH with a suitable buffer.
The experimental temperature is too high.Monitor and control the temperature of your reaction or formulation. Use a water bath or other temperature-control device.
Inconsistent results in stability studies. Fluctuation in pH or temperature between experiments.Ensure consistent and accurate control of pH and temperature for all experiments.
Inaccurate quantification of this compound.Validate your analytical method (e.g., HPLC) for accuracy, precision, and linearity. Use a stable reference standard.
Appearance of unknown peaks in chromatograms. Formation of secondary degradation products.Use techniques like mass spectrometry (MS) to identify the unknown peaks. This can provide insights into more complex degradation pathways.
Impurities in the starting material or reagents.Analyze the purity of your this compound and all reagents used in the formulation.

Quantitative Data

The following table summarizes illustrative data on the degradation of this compound under various acidic conditions. Please note that this data is based on general principles of glycosidic bond hydrolysis and should be confirmed experimentally for your specific system.

pH Temperature (°C) Half-life (t½) (hours) Degradation after 24 hours (%)
2.0505>90
2.02548~37
4.05050~29
4.025480~4
6.050500~3
6.025>1000<1

Experimental Protocols

Protocol for Stability Testing of this compound in Acidic Buffers

This protocol outlines a general procedure for assessing the stability of this compound in acidic conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate or citrate buffer components

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • C18 reverse-phase HPLC column (or other suitable column)

  • Temperature-controlled incubator or water bath

2. Preparation of Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., 2.0, 4.0, 6.0).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

3. Experimental Procedure:

  • Add a known volume of the this compound stock solution to each acidic buffer to achieve the desired final concentration.

  • Immediately withdraw a sample (t=0) and analyze it by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at the desired temperatures (e.g., 25°C and 50°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Quench the reaction if necessary by neutralizing the pH or cooling the sample.

  • Analyze each aliquot by HPLC to quantify the remaining this compound.

4. HPLC Analysis:

  • Mobile Phase: A suitable mixture of water and acetonitrile (isocratic or gradient).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30°C.

  • Injection Volume: e.g., 10 µL.

  • Detection: Based on the properties of this compound (e.g., low wavelength UV or Refractive Index).

  • Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of this compound in the samples.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant and the half-life (t½) for each condition.

Visualizations

Acid_Catalyzed_Hydrolysis OOMS This compound TMG Tetra-O-methylglucose OOMS->TMG Glycosidic Bond Cleavage TMF Tetra-O-methylfructose OOMS->TMF Glycosidic Bond Cleavage

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Start: Degradation Observed check_pH Is pH of the solution correctly controlled? start->check_pH adjust_pH Action: Verify and adjust pH using a calibrated meter and buffer. check_pH->adjust_pH No check_temp Is the experimental temperature too high? check_pH->check_temp Yes adjust_pH->check_temp lower_temp Action: Reduce and control the experimental temperature. check_temp->lower_temp Yes check_analytical Is the analytical method validated and accurate? check_temp->check_analytical No lower_temp->check_analytical validate_method Action: Validate HPLC method (linearity, precision, accuracy). check_analytical->validate_method No stable Problem Resolved check_analytical->stable Yes validate_method->stable

Caption: Troubleshooting workflow for this compound degradation.

Overcoming difficulties in the crystallization of sucrose derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of sucrose derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining crystalline forms of sucrose derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my sucrose derivatives "oiling out" instead of crystallizing?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This often occurs when the melting point of your sucrose derivative is lower than the temperature of the solution during crystallization. It can also be caused by a high concentration of impurities, which can depress the melting point.[1][2] Sugars and molecules with flexible structures, like long carbon chains, are particularly prone to this phenomenon.

Q2: My crystallization is extremely slow or not happening at all. What are the likely causes?

A2: Several factors can inhibit or slow down crystallization. These include:

  • High solubility: The derivative may be too soluble in the chosen solvent.

  • Presence of impurities: Impurities can interfere with the formation of a crystal lattice.[3][4]

  • Suboptimal supersaturation: The solution may not be sufficiently supersaturated to induce nucleation.

  • Lack of nucleation sites: Crystal growth requires nucleation sites. Without them, crystallization may not initiate.

Q3: How do protecting groups on my sucrose derivative affect crystallization?

A3: Protecting groups can have a significant impact on the crystallinity of sucrose derivatives. Some protecting groups, like benzoates (especially p-nitrobenzoates), can enhance crystallinity through pi-stacking interactions. Conversely, other groups may lead to the formation of amorphous solids or oils. The steric bulk and electronic properties of the protecting groups influence how the molecules pack in a crystal lattice.

Q4: Can the choice of solvent affect the crystal shape (morphology)?

A4: Absolutely. The solvent plays a crucial role in determining the crystal morphology.[5] Interactions between the solvent and the growing crystal faces can either promote or inhibit growth in specific directions, leading to different crystal habits (e.g., needles, plates, or prisms).[5] The polarity of the solvent is a key factor in these interactions.[6]

Troubleshooting Guides

Problem 1: The Sucrose Derivative Fails to Crystallize

If your sucrose derivative solution fails to produce crystals upon cooling, follow these steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny seed crystal to the solution. This will act as a template for crystal growth.[7]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the derivative. Be careful not to evaporate too much, which could lead to rapid precipitation of an impure solid.

    • Anti-Solvent Addition: Gradually add a solvent in which your derivative is insoluble (an anti-solvent). This will reduce the overall solubility of your compound and promote crystallization.

  • Re-evaluate Solvent System: If the above steps fail, your derivative may be too soluble in the chosen solvent. Consider a different solvent or a solvent mixture.

Problem 2: The Sucrose Derivative "Oils Out"

When your derivative forms an oil instead of a solid, use the following troubleshooting workflow:

Experimental Protocols

Protocol 1: Recrystallization of Sucrose Octaacetate from Ethanol

This protocol is suitable for purifying crude sucrose octaacetate.

Materials:

  • Crude sucrose octaacetate

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude sucrose octaacetate in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask.

  • Gently heat the mixture while stirring until all the solid dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the crystals, for example, in a vacuum oven.[3][8]

Protocol 2: Vapor Diffusion Crystallization of a Protected Sucrose Derivative

This method is ideal for small quantities of material and for screening different crystallization conditions.

Materials:

  • Protected sucrose derivative

  • A "good" solvent (in which the derivative is soluble)

  • A "bad" or "anti-solvent" (in which the derivative is insoluble, and which is more volatile than the good solvent)

  • Small vial (e.g., a 1-dram vial)

  • Larger vial or jar with a screw cap (e.g., a 20 mL scintillation vial)

Procedure:

  • Dissolve the protected sucrose derivative in a minimal amount of the "good" solvent in the small vial.

  • Place the small, open vial inside the larger vial.

  • Add the "bad" solvent to the larger vial, ensuring the level is below the top of the inner vial.

  • Seal the larger vial tightly.

  • Over time, the more volatile "bad" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the solubility of the derivative and promoting slow crystal growth.[7]

  • Leave the setup undisturbed in a location with a stable temperature.

Data Presentation

The following tables summarize qualitative and semi-quantitative data on factors influencing the crystallization of sucrose derivatives.

Table 1: Influence of Common Solvents on Crystallization of Sucrose Derivatives

Solvent SystemTypical Sucrose Derivative TypeExpected OutcomeNotes
Ethanol/WaterAcetylated SucroseGood for recrystallization; yields crystalline solids.The ratio of ethanol to water is critical for controlling solubility.[9]
IsopropanolSucrose-6-acetateCan be used for recrystallization.May require seeding to initiate crystallization.[4]
DichloromethaneProtected SucroseOften used as the "good" solvent in vapor diffusion.Sucrose itself is insoluble in dichloromethane.[10]
Ethyl AcetateSucrose EstersCan be used in extraction and recrystallization.[11]Solubility is temperature-dependent.[11]

Table 2: Effect of Impurities on Sucrose Derivative Crystallization

Impurity TypeEffect on CrystallizationImpact on Crystal QualityMitigation Strategy
Unreacted SucroseCan inhibit crystallization of derivatives.May co-crystallize, reducing purity.Chromatographic purification before crystallization.
Other Sugars (e.g., fructose, glucose)Can slow down or inhibit sucrose crystallization.[12]Can alter crystal habit and reduce purity.[13]Purification of the starting material.
SaltsCan either inhibit or in some cases promote crystallization.May be incorporated into the crystal lattice.Desalting prior to crystallization.

Logical Relationships in Crystallization Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for Selective Methylation of Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective methylation of sucrose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this challenging synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the selective methylation of sucrose so difficult?

A: The selective methylation of sucrose is challenging due to the presence of eight hydroxyl (-OH) groups with similar reactivity. Achieving methylation at a specific hydroxyl group without protecting the others requires carefully controlled reaction conditions to exploit the subtle differences in their steric and electronic environments. The primary hydroxyl groups at positions 6, 1', and 6' are generally more reactive than the secondary hydroxyl groups.

Q2: What are the most common methods for achieving regioselective methylation of sucrose?

A: The most common strategies involve the use of protecting groups to block all but the desired hydroxyl group(s) before methylation. An alternative approach is direct selective methylation, which often employs organometallic reagents, such as organotin compounds, to activate a specific hydroxyl group. Enzymatic methods are also being explored as a milder and more selective alternative to chemical synthesis.

Q3: What are the key parameters to control for optimizing regioselectivity?

A: Key parameters include the choice of methylating agent, base, solvent, reaction temperature, and stoichiometry. For instance, bulkier reagents may favor methylation of the less sterically hindered primary hydroxyl groups. The solvent can influence the solubility of sucrose and the reactivity of the reagents. Low temperatures are often employed to minimize side reactions and improve selectivity.

Q4: How can I confirm the position of methylation in my product?

A: The most definitive methods for structure elucidation are spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) and mass spectrometry. These techniques can help identify which hydroxyl groups have been methylated by analyzing the chemical shifts and coupling constants of the protons and carbons in the sucrose molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective methylation of sucrose.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of the methylating agent or base due to moisture or improper storage. 3. Poor solubility of sucrose: Sucrose may not be fully dissolved in the reaction solvent.1. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a modest increase in temperature or extending the reaction time. 2. Use fresh or properly stored reagents: Ensure the methylating agent and base are anhydrous and have been stored correctly. 3. Improve solubility: Choose a more suitable solvent system, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sonication can also aid in dissolution.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions are not optimal: The chosen temperature, solvent, or base may not favor the desired isomer. 2. Stoichiometry of reagents: An excess of the methylating agent can lead to over-methylation. 3. Steric and electronic effects are not sufficiently differentiated. 1. Systematic optimization: Vary one reaction parameter at a time (e.g., lower the temperature, change the solvent polarity) to observe the effect on isomer distribution. 2. Control stoichiometry: Use a limiting amount of the methylating agent to favor mono-methylation. 3. Employ a regioselective activation strategy: Consider using a protecting group strategy or a tin-mediated approach to activate a specific hydroxyl group.
Formation of Side Products (e.g., Elimination Products) 1. Strongly basic conditions: The use of a strong base can promote elimination reactions, especially with certain alkylating agents.[1] 2. High reaction temperature: Higher temperatures can favor elimination over substitution.1. Use a milder base: Consider using a weaker or non-nucleophilic base. 2. Lower the reaction temperature: Conduct the reaction at a lower temperature to disfavor the elimination pathway.
Difficulty in Product Purification 1. Similar polarity of isomers: The different methylated sucrose isomers often have very similar polarities, making chromatographic separation challenging. 2. Presence of unreacted sucrose: Residual starting material can co-elute with the product.1. Optimize chromatography conditions: Use a high-resolution chromatography column and experiment with different solvent systems to improve separation. 2. Derivative formation: In some cases, derivatizing the mixture (e.g., by acetylation of remaining free hydroxyls) can alter the polarity and facilitate separation. 3. Recrystallization: If the desired product is crystalline, recrystallization can be an effective purification method.

Quantitative Data on Selective Sucrose Modification

The following table summarizes illustrative data for the regioselective modification of sucrose, highlighting the influence of different methodologies on product distribution. Note: Direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions.

Method Reagents/Catalyst Target Position(s) Major Product(s) Yield (%) Reference Principle
Tin-Mediated Acylation Dibutyltin oxide (DBTO), Benzoyl chloride6-OHSucrose-6-benzoate-Formation of a tin adduct to activate the 6-OH group.
Enzymatic Acylation Lipase6-OH, 1'-OH6-O-acyl sucrose, 1'-O-acyl sucroseHighEnzyme specificity dictates the site of acylation.
Protecting Group Strategy Trityl chloride (TrCl), then methylation6-OH6-O-Methylsucrose-Protection of primary hydroxyls, followed by deprotection and methylation.

Experimental Protocols

Protocol 1: Regioselective Benzoylation of the 6-Hydroxyl Group of Sucrose via a Tin Acetal Intermediate (A Precursor Step to Selective Methylation)

This protocol is based on the principle of using dibutyltin oxide to selectively activate the 6-hydroxyl group for subsequent acylation. A similar activation can be envisioned for methylation.

Materials:

  • Sucrose

  • Dibutyltin oxide (DBTO)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Benzoyl chloride

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Formation of the Tin Acetal:

    • Dissolve sucrose in anhydrous methanol.

    • Add an equimolar amount of dibutyltin oxide (DBTO).

    • Reflux the mixture for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the crude tin acetal.

  • Regioselective Benzoylation:

    • Dissolve the crude tin acetal in anhydrous toluene.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (as a base).

    • Slowly add benzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired 6-O-benzoylsucrose.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_methylation Methylation Step cluster_purification Purification sucrose Sucrose tin_acetal Sucrose-Tin Acetal Intermediate sucrose->tin_acetal Reflux in Methanol dbto Dibutyltin Oxide (DBTO) dbto->tin_acetal methylated_sucrose Selectively Methylated Sucrose tin_acetal->methylated_sucrose Reaction in Aprotic Solvent methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->methylated_sucrose base Base (e.g., NaH) base->methylated_sucrose crude_product Crude Product Mixture methylated_sucrose->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure Methylated Sucrose Isomer chromatography->pure_product

Caption: Experimental workflow for selective methylation of sucrose via a tin acetal intermediate.

troubleshooting_logic cluster_yield_troubleshooting Low Yield Troubleshooting cluster_purity_troubleshooting Purity Troubleshooting start Experiment Start check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No / Low impure_product Impure Product / Mixture of Isomers check_yield->impure_product Yes, but impure successful_product Successful Product check_yield->successful_product Yes, pure check_reagents Check Reagent Activity low_yield->check_reagents optimize_stoichiometry Adjust Reagent Stoichiometry impure_product->optimize_stoichiometry check_conditions Optimize Reaction Conditions (Time/Temp) check_reagents->check_conditions check_solubility Improve Sucrose Solubility check_conditions->check_solubility change_conditions Modify Reaction Conditions (Solvent/Base) optimize_stoichiometry->change_conditions purification Optimize Purification Method change_conditions->purification

Caption: A logical flowchart for troubleshooting common issues in sucrose methylation.

References

Preventing degradation of octa-O-methylsucrose during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of octa-O-methylsucrose during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a fully methylated derivative of sucrose. Its stability is a concern because the ether linkages and the glycosidic bond are susceptible to cleavage under certain analytical conditions, particularly acidic environments and high temperatures. Degradation can lead to inaccurate quantification and misinterpretation of results.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Acid-catalyzed hydrolysis of the glycosidic bond: This breaks the molecule into methylated glucose and fructose derivatives.

  • Cleavage of the methyl ether linkages: This can occur under strong acidic conditions, leading to partially demethylated products.

Q3: How should this compound samples be stored to ensure stability?

A3: For long-term stability, samples should be stored in a cool, dry place. Based on stability studies of the related compound sucrose octaacetate, storage at 4°C is recommended for solutions to maximize shelf life.[1] It is also advisable to store solutions at a neutral or slightly acidic pH (around 5.4) where stability is optimal.[1]

Q4: What analytical technique is most suitable for the analysis of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound. Methylation increases the volatility of the sucrose molecule, making it amenable to GC analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peak Tailing or Broadening 1. Active sites in the GC inlet or column.2. Non-volatile residues in the inlet.3. Sub-optimal column temperature.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column.2. Clean the inlet and replace the septum and liner regularly.3. Optimize the oven temperature program.
Ghost Peaks 1. Contamination from the syringe, solvent, or carrier gas.2. Septum bleed.1. Run blank injections with solvent to identify the source of contamination.2. Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.[2]
Inconsistent Peak Areas 1. Sample degradation in the injector port.2. Inconsistent injection volume.1. Lower the injector temperature to the minimum required for efficient volatilization.2. Use an autosampler for precise and reproducible injections.
Appearance of Unexpected Peaks 1. Hydrolysis of the glycosidic bond.2. Cleavage of ether linkages.1. Ensure all solvents and reagents are neutral or slightly acidic (pH ~5.4). Avoid strong acids.2. Check for and eliminate any sources of acid contamination in the sample preparation or GC system.
No Peaks or Very Small Peaks 1. The compound did not elute from the column.2. Degradation of the analyte.1. Ensure the final oven temperature and run time are sufficient for elution.2. Review sample handling and preparation to minimize degradation.

Quantitative Data Summary

The following table summarizes stability data for sucrose octaacetate, a structurally related compound, which can provide insights into the stability of this compound.

Table 1: Estimated Shelf Life of Sucrose Octaacetate Solutions at Different pH and Temperatures [1]

pHTemperature (°C)Estimated Shelf Life
4.002525.3 days
5.2025114 days
6.002527.4 days
4.0040.478 years
5.2045.26 years
6.0041.47 years

Disclaimer: This data is for sucrose octaacetate and should be used as a general guide for this compound. It is recommended to perform a stability study for this compound under your specific experimental conditions.

Experimental Protocols

Recommended GC-MS Protocol for this compound Analysis

This protocol is adapted from established methods for the analysis of sucrose esters and other methylated sugars.[3][4]

1. Sample Preparation:

  • Dissolve the this compound sample in a high-purity, neutral, and dry organic solvent (e.g., methanol, dichloromethane).

  • If the sample is in an aqueous solution, perform a liquid-liquid extraction into an appropriate organic solvent and ensure the organic phase is thoroughly dried (e.g., using anhydrous sodium sulfate).

  • Avoid any exposure to acidic conditions during sample preparation.

2. GC-MS Parameters:

Parameter Recommended Setting
GC Column Rxi-5HT (30 m x 0.25 mm i.d., 0.1 µm film thickness) or equivalent low-bleed, mid-polarity column.
Injector Temperature 300 - 320°C (start at the lower end and optimize to prevent degradation).
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration.
Injection Volume 1 µL.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program Initial temperature: 100°C, hold for 2 min.Ramp: 4°C/min to 320°C.Hold: 5 min at 320°C.
GC-MS Interface Temp. 320°C.
Ion Source Temperature 200°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole.
Scan Range m/z 50-600.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Neutral Solvent Extraction Liquid-Liquid Extraction (if aqueous) Dissolution->Extraction If necessary Drying Dry Organic Phase Extraction->Drying Injection Inject into GC-MS Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Degradation_Pathways cluster_analyte Analyte cluster_conditions Degradation Conditions cluster_products Degradation Products Analyte This compound Hydrolysis_Products Methylated Glucose & Methylated Fructose Analyte->Hydrolysis_Products Glycosidic Bond Cleavage Demethylation_Products Partially Demethylated Sucrose Derivatives Analyte->Demethylation_Products Ether Linkage Cleavage Acid Acidic Conditions (e.g., H+) Acid->Analyte Heat High Temperature Heat->Analyte

Caption: Potential degradation pathways for this compound.

References

Refinement of workup procedures for octa-O-methylsucrose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for the synthesis of octa-O-methylsucrose.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound involves the exhaustive methylation of all eight hydroxyl (-OH) groups of sucrose. A common and effective method utilizes a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, forming alkoxides. These alkoxides then act as nucleophiles and react with a methylating agent, typically methyl iodide (MeI), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The process is a series of Williamson ether syntheses.

Q2: Why is it crucial to use anhydrous conditions for this reaction?

Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide. The presence of water will consume the sodium hydride, preventing the complete deprotonation of sucrose's hydroxyl groups and leading to incomplete methylation. Furthermore, any generated sodium hydroxide can promote side reactions. Therefore, ensuring all glassware is thoroughly dried and using anhydrous solvents is critical for the success of the synthesis.

Q3: How can I monitor the progress of the methylation reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (sucrose), partially methylated intermediates, and the final product (this compound). The disappearance of the polar sucrose spot at the baseline and the appearance of a new, less polar spot corresponding to the product indicate the reaction is proceeding. The reaction is considered complete when no more starting material or intermediates are visible on the TLC plate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient sodium hydride.1. Use fresh, high-quality sodium hydride. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture and air. Increase the molar excess of NaH.
2. Presence of water in the reaction.2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Purify solvents if necessary.
3. Insufficient methyl iodide.3. Use a significant molar excess of methyl iodide to drive the reaction to completion.
Incomplete Methylation (Presence of Partially Methylated Sucrose) 1. Insufficient reaction time or temperature.1. Allow the reaction to stir for a longer period at room temperature or gently heat the reaction mixture (e.g., to 40-50 °C) to ensure all hydroxyl groups react. Monitor closely by TLC.
2. Poor solubility of sucrose or intermediates.2. Ensure vigorous stirring. If solubility remains an issue, consider using a co-solvent or a different anhydrous aprotic solvent like DMSO (use with caution and appropriate workup).
3. Steric hindrance.3. While all hydroxyls are reactive, some may react slower. Extended reaction times and a sufficient excess of reagents are key.
Difficult Workup and Purification 1. Emulsion formation during aqueous workup.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Centrifugation can also be effective if the emulsion persists.
2. Co-elution of product and impurities during column chromatography.2. Optimize the solvent system for column chromatography. A gradient elution (gradually increasing the polarity of the eluent) can improve separation. Ensure the crude product is properly dried and free of solvent before loading onto the column.
Product is a Sticky Oil Instead of a Solid 1. Presence of residual solvent (e.g., DMF).1. Ensure the product is thoroughly dried under high vacuum. Co-evaporation with a low-boiling solvent like toluene can help remove high-boiling solvents.
2. Presence of impurities.2. Re-purify the product by column chromatography or another suitable method like recrystallization if a suitable solvent can be found.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Sucrose

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sucrose to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolution: Add anhydrous DMF to the flask and stir until the sucrose is fully dissolved.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Hydrogen gas will be evolved.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding methanol to destroy any excess sodium hydride. Then, slowly add saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Typical Reagent Quantities and Reaction Conditions

ParameterValue
Sucrose1.0 equivalent
Sodium Hydride (60% dispersion)10-12 equivalents
Methyl Iodide15-20 equivalents
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours

Table 2: Expected Yield and Purity

ParameterTypical Range
Yield (after purification) 70-90%
Purity (by NMR/GC-MS) >98%

Note: Yields and purity are dependent on the specific reaction conditions, scale, and purification efficiency.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup Procedure cluster_purification Purification A Dissolve Sucrose in Anhydrous DMF B Add Sodium Hydride (NaH) at 0°C A->B C Stir and allow H2 evolution B->C D Add Methyl Iodide (MeI) at 0°C C->D E Stir Overnight at Room Temperature D->E F Quench with Methanol E->F G Add Saturated NH4Cl (aq) F->G H Extract with Dichloromethane G->H I Wash with Na2S2O3 (aq) and Brine H->I J Dry and Concentrate I->J K Silica Gel Column Chromatography J->K L Analyze Fractions by TLC K->L M Combine Pure Fractions and Evaporate L->M N Obtain Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Product Yield Check_NaH Check NaH Activity and Amount Start->Check_NaH Check_H2O Check for Water Contamination Check_NaH->Check_H2O OK Solution_NaH Use Fresh NaH, Increase Stoichiometry Check_NaH->Solution_NaH Inactive/Insufficient Check_MeI Check MeI Amount Check_H2O->Check_MeI Absent Solution_H2O Use Anhydrous Solvents and Dry Glassware Check_H2O->Solution_H2O Present Solution_MeI Increase Molar Excess of MeI Check_MeI->Solution_MeI Insufficient End Improved Yield Solution_NaH->End Solution_H2O->End Solution_MeI->End

Caption: Troubleshooting logic for low product yield in this compound synthesis.

Validation & Comparative

Navigating the Reactivity Landscape of Permethylated Sugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the chemical reactivity of permethylated sugars is crucial for applications ranging from glycan analysis to the synthesis of carbohydrate-based therapeutics. This guide provides a comparative overview of the reactivity of octa-O-methylsucrose against other common permethylated sugars, supported by established experimental protocols and theoretical considerations.

Permethylation, the exhaustive methylation of all free hydroxyl and N-acetyl groups, is a cornerstone of carbohydrate chemistry. This derivatization enhances the stability of sugars, reduces their polarity, and renders them more amenable to analytical techniques such as mass spectrometry. However, the introduction of methyl ethers also subtly alters the electron distribution and steric environment around the glycosidic linkage, thereby influencing its susceptibility to cleavage. This guide focuses on the comparative reactivity of permethylated disaccharides, with a particular emphasis on the acid-catalyzed hydrolysis of the glycosidic bond.

The Impact of Permethylation on Glycosidic Bond Stability

The stability of a glycosidic bond is influenced by several factors, including the nature of the constituent monosaccharides, the anomeric configuration (α or β), and the linkage position. Permethylation introduces electron-donating methyl groups, which can, in principle, increase the electron density on the glycosidic oxygen, making it more susceptible to protonation under acidic conditions—the first step in acid-catalyzed hydrolysis. Conversely, the steric bulk of the methyl groups can hinder the approach of reactants and influence the conformation of the sugar rings, potentially stabilizing the glycosidic bond. The net effect on reactivity is a balance of these electronic and steric factors.

Comparative Reactivity: A Hypothetical Analysis

Sucrose, a non-reducing disaccharide composed of glucose and fructose linked via an α-1,β-2-glycosidic bond, is known to be relatively labile to acid hydrolysis compared to reducing disaccharides like lactose (galactose-β-1,4-glucose) and maltose (glucose-α-1,4-glucose). This lability is attributed to the presence of the five-membered fructofuranosyl ring, which is inherently less stable than a pyranose ring, and the involvement of two anomeric carbons in the glycosidic linkage.

Upon permethylation, it is hypothesized that this compound would retain its relative lability compared to other permethylated disaccharides. The electron-donating methyl groups may further activate the glycosidic oxygen for protonation, potentially leading to a faster hydrolysis rate under acidic conditions.

Table 1: Hypothetical Comparison of Hydrolysis Rate Constants for Permethylated Disaccharides
Permethylated DisaccharideStructureLinkage TypePredicted Relative Hydrolysis Rate Constant (k_rel)
This compoundGlc(α1↔2β)Fruα,β-(1→2)1.00 (Reference)
Hepta-O-methyllactoseGal(β1→4)Glcβ-(1→4)0.65
Hepta-O-methylmaltoseGlc(α1→4)Glcα-(1→4)0.40

Note: The relative rate constants presented in this table are hypothetical and intended for illustrative purposes. Experimental verification is required.

Experimental Protocols

To empirically determine the relative reactivity of this compound and other permethylated sugars, a standardized acid-catalyzed hydrolysis experiment followed by quantitative analysis of the cleavage products is necessary.

Permethylation of Sugars

Materials:

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) pellets

  • Methyl iodide (CH₃I)

  • Disaccharide (e.g., sucrose, lactose, maltose)

  • Chloroform

  • Water (deionized)

Procedure:

  • Dissolve the disaccharide in anhydrous DMSO.

  • Add freshly powdered sodium hydroxide to the solution.

  • Add methyl iodide to the mixture and stir vigorously at room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the permethylated product with chloroform.

  • Wash the organic layer with water to remove any remaining DMSO and salts.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to obtain the permethylated disaccharide.

Acid-Catalyzed Hydrolysis

Materials:

  • Permethylated disaccharide

  • Trifluoroacetic acid (TFA) solution (e.g., 2 M)

  • Heating block or oven

  • Nitrogen gas supply

  • Methanol

Procedure:

  • Dissolve a known quantity of the permethylated disaccharide in a specific volume of 2 M TFA in a sealed reaction vial.

  • Heat the reaction mixture at a constant temperature (e.g., 100 °C) for a defined period.

  • To monitor the reaction kinetics, aliquots can be taken at different time intervals.

  • After the desired reaction time, cool the vial to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen.

  • Add methanol and evaporate again to ensure complete removal of the acid.

  • The resulting partially methylated monosaccharides are then ready for analysis.

Quantitative Analysis of Hydrolysis Products

The extent of glycosidic bond cleavage can be quantified by analyzing the products of the hydrolysis reaction, which are partially methylated monosaccharides. A common method is to convert these products into their corresponding alditol acetates and analyze them by gas chromatography-mass spectrometry (GC-MS).

Procedure:

  • Reduction: Reduce the partially methylated monosaccharides with sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄) to their corresponding alditols.

  • Acetylation: Acetylate the free hydroxyl groups of the alditols using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).

  • Extraction: Extract the resulting partially methylated alditol acetates (PMAAs) into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: Analyze the PMAAs by GC-MS. The retention times and mass spectra of the PMAAs can be compared to known standards to identify and quantify the cleavage products.

Visualizing the Experimental Workflow and Underlying Principles

To better illustrate the processes involved in comparing the reactivity of permethylated sugars, the following diagrams, generated using the DOT language, outline the experimental workflow and the mechanism of acid-catalyzed hydrolysis.

Experimental_Workflow cluster_synthesis Permethylation cluster_reaction Reactivity Study cluster_analysis Analysis Disaccharide Disaccharide (e.g., Sucrose, Lactose) Permethylation Permethylation (NaOH, CH3I in DMSO) Disaccharide->Permethylation Permethylated_Disaccharide Permethylated Disaccharide (e.g., this compound) Permethylation->Permethylated_Disaccharide Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 100°C) Permethylated_Disaccharide->Hydrolysis Partially_Methylated_Monosaccharides Partially Methylated Monosaccharides Hydrolysis->Partially_Methylated_Monosaccharides Derivatization Reduction & Acetylation (PMAA formation) Partially_Methylated_Monosaccharides->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantitative Data (Rate Constants) GCMS->Data Hydrolysis_Mechanism Permethylated_Disaccharide Permethylated Disaccharide (R-O-R') Protonation Protonation of Glycosidic Oxygen Permethylated_Disaccharide->Protonation H+ Protonated_Intermediate Protonated Intermediate [R-O(H)-R']+ Protonation->Protonated_Intermediate Cleavage Glycosidic Bond Cleavage Protonated_Intermediate->Cleavage Carbocation Oxocarbenium Ion Intermediate Cleavage->Carbocation Alcohol Partially Methylated Monosaccharide (R'-OH) Cleavage->Alcohol Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Final_Product Partially Methylated Monosaccharide (R-OH) Nucleophilic_Attack->Final_Product

Navigating Purity Assessment: A Comparative Guide to HPLC and GC-MS for Octa-O-Methylsucrose Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of octa-O-methylsucrose purity. We present experimental protocols, comparative data, and visual workflows to assist in selecting the optimal method for your analytical needs.

This compound, a fully methylated derivative of sucrose, is a valuable tool in carbohydrate research and as a non-metabolizable analog of sucrose. Its purity is critical for the integrity of experimental outcomes. Both HPLC and GC-MS offer robust platforms for purity assessment, each with distinct advantages and considerations.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes. Derivatization is often necessary for non-volatile compounds.
Derivatization Generally not required for this compound.Silylation (e.g., with BSTFA) is recommended to increase volatility and thermal stability.
Typical Stationary Phase Reversed-Phase (C18), Hydrophilic Interaction (HILIC)Low-polarity stationary phases (e.g., 5% phenyl polysiloxane)
Detection UV, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS)Mass Spectrometry (MS)
Sensitivity High, depending on the detector. MS detection offers the highest sensitivity.Very high, especially with selected ion monitoring (SIM).
Resolution Excellent for resolving complex mixtures.High, particularly with capillary columns.
Analysis Time Typically longer than GC.Generally faster run times.
Key Advantage Direct analysis of the compound in its native form.High sensitivity and structural information from mass spectra.
Key Disadvantage Potentially lower sensitivity with non-MS detectors.Requirement for derivatization can add complexity and potential for side reactions.

In-Depth Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components of a mixture based on their differential interactions with a stationary and a mobile phase. For the analysis of the relatively non-polar this compound, two primary modes of HPLC can be considered:

  • Reversed-Phase (RP) HPLC: This is a common HPLC mode where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile). Given the methylated nature of this compound, it is expected to have significant retention on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amino- or amide-bonded silica) and a mobile phase with a high concentration of organic solvent. While typically used for polar analytes, HILIC can be adapted for moderately non-polar compounds and may offer alternative selectivity.

Advantages of HPLC:

  • Direct Analysis: this compound can be analyzed directly without the need for chemical derivatization, simplifying sample preparation and avoiding potential artifacts.

  • Versatility: A wide range of stationary phases and mobile phase compositions allows for fine-tuning of the separation.

  • Non-destructive: The sample can be collected after analysis if required.

Limitations of HPLC:

  • Detector Dependent Sensitivity: While MS detection provides high sensitivity, more common detectors like UV (this compound lacks a strong chromophore) and RI have lower sensitivity.

  • Longer Analysis Times: HPLC runs can be longer compared to GC.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and provides structural information about the analyte.

For the analysis of this compound, which has limited volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common derivatization technique for sugars and their derivatives.

Advantages of GC-MS:

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, often in the picogram range, and the mass spectrometer provides high selectivity.[1]

  • Structural Information: The mass spectrum provides a molecular fingerprint of the compound, aiding in its identification and characterization of impurities.

  • Fast Analysis: GC runs are typically faster than HPLC runs.[1]

Limitations of GC-MS:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can be time-consuming and a source of error.

  • Thermal Stability: The analyte must be thermally stable in the GC injector and column.

Experimental Protocols

HPLC Method for this compound

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Reversed-Phase):

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

GC-MS Method for this compound

Sample Preparation and Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 100 µL of dry pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: Rxi-5HT (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Alternative Purity Assessment Method: Thin-Layer Chromatography (TLC)

For a rapid and cost-effective qualitative assessment of this compound purity, Thin-Layer Chromatography (TLC) can be employed. This technique is particularly useful for monitoring the progress of a reaction or for a quick purity check.[2][3]

TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The optimal ratio may need to be determined empirically.

  • Sample Application: Dissolve a small amount of the this compound in a volatile solvent (e.g., dichloromethane) and spot it onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and let it dry. Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., permanganate stain). The presence of multiple spots would indicate impurities.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve derivatize Derivatization (Silylation for GC-MS) dissolve->derivatize filter Filter (HPLC) dissolve->filter gcms_injection Inject into GC-MS derivatize->gcms_injection hplc_injection Inject into HPLC filter->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection Detection (ELSD/MS) hplc_separation->hplc_detection hplc_data Chromatogram & Purity Data hplc_detection->hplc_data gcms_separation Separation on Capillary Column gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Total Ion Chromatogram & Mass Spectrum gcms_detection->gcms_data

Fig. 1: Experimental workflow for HPLC and GC-MS analysis.

decision_tree start Need to validate this compound purity? question1 Is structural information of impurities required? start->question1 tlc Consider TLC for rapid qualitative check start->tlc For quick check question2 Is direct analysis without derivatization preferred? question1->question2 No gcms Use GC-MS question1->gcms Yes question3 Is highest sensitivity the primary concern? question2->question3 No hplc Use HPLC question2->hplc Yes question3->hplc No question3->gcms Yes

Fig. 2: Decision tree for selecting an analytical method.

Conclusion

The choice between HPLC and GC-MS for the validation of this compound purity depends on the specific requirements of the analysis. HPLC offers the advantage of direct analysis without derivatization, making it a straightforward method for routine purity checks. On the other hand, GC-MS provides superior sensitivity and invaluable structural information from mass spectra, which is crucial for identifying unknown impurities. For rapid, qualitative screening, TLC presents a simple and economical alternative. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their scientific investigations.

References

A Comparative Analysis of Octa-O-methylsucrose and Octa-O-acetylsucrose for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and experimental considerations of two key sucrose derivatives.

In the realm of carbohydrate chemistry and its application in pharmaceutical and biotechnological research, sucrose derivatives play a pivotal role. Among these, octa-O-methylsucrose and octa-O-acetylsucrose are two fully substituted derivatives that offer unique properties for various scientific applications. This guide provides a detailed comparative study of these two compounds, presenting their physicochemical characteristics, biological activities, and the experimental protocols for their synthesis and analysis.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and octa-O-acetylsucrose is presented below, highlighting their similarities and differences.

PropertyThis compoundOcta-O-acetylsucrose
Molecular Formula C₂₀H₃₈O₁₁[1]C₂₈H₃₈O₁₉[2]
Molecular Weight 454.5 g/mol [1]678.6 g/mol [2]
Appearance White crystalline solid[3]White, odorless crystalline powder or colorless needles[4][5]
Melting Point Not available86.5 °C to 89 °C[4][5]
Solubility in Water Low solubility[3]Slightly soluble (0.25 to 1.4 g/L at room temperature)[5]
Solubility in Organic Solvents Good solubility in chloroform and ethanol[3]Soluble in ethanol, diethyl ether, acetone, benzene, chloroform, and toluene[5]
Stability Stable, but can slowly hydrolyze in water under certain conditions[3]Slowly hydrolyzes in water; decomposes at ~285 °C[5]

Biological Activities and Applications

Both this compound and octa-O-acetylsucrose are known for their intensely bitter taste, which has led to their use as aversive agents and in studies of gustatory perception.

Octa-O-acetylsucrose has been more extensively studied and has a broader range of documented biological activities. Beyond its use as a bitter tastant, it has demonstrated antimicrobial properties, particularly against certain fungi and yeasts.[4][6] Specifically, it has been shown to inhibit the growth of Penicillium sp., Rhizopus sp., Fusarium moniliforme, and Candida albicans.[4] Its surfactant-like properties also make it a good foaming and emulsifying agent.[4][6]

The primary biological activity of This compound reported in the available literature is its potent bitter taste, making it a useful tool in taste receptor research.[3]

A key biological process associated with these bitter compounds is the activation of the bitter taste signaling pathway.

The Bitter Taste Signaling Pathway

Bitter compounds like octa-O-acetylsucrose are detected by taste receptor cells through a G-protein coupled receptor (GPCR) signaling cascade. The binding of a bitter ligand to a TAS2R (Taste Receptor type 2) initiates a conformational change in the receptor. This activates the associated heterotrimeric G-protein, gustducin. Upon activation, the G-protein dissociates into its α-gustducin and βγ-subunits, which then trigger downstream signaling events. The βγ-subunit activates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a sodium-selective ion channel. The influx of Na⁺ ions depolarizes the taste receptor cell, leading to the release of neurotransmitters and the transmission of the bitter taste signal to the brain.[7][8][9][10][11]

Bitter_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Ligand Bitter Ligand (e.g., Octa-O-acetylsucrose) TAS2R TAS2R (Bitter Taste Receptor) Bitter_Ligand->TAS2R G_protein Gustducin (G-protein) TAS2R->G_protein Activates PLC PLCβ2 G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates TRPM5 TRPM5 (Ion Channel) Depolarization Cell Depolarization TRPM5->Depolarization IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum Ca2 Ca²⁺ IP3R->Ca2 Releases Ca2->TRPM5 Activates Signal Signal to Brain Depolarization->Signal

Caption: The canonical bitter taste signaling pathway.

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research.

Synthesis of Octa-O-acetylsucrose

Conventional Method:

  • Reactants: Combine 10.0 g (0.029 mol) of sucrose, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of sodium acetate as a catalyst in a two-neck round-bottom flask.[4]

  • Reaction: Heat the mixture with direct heating (e.g., over a hot plate at 800 W) to boiling for 60 minutes. A reflux condenser with a calcium chloride drying tube should be attached.[4]

  • Precipitation: After cooling, pour the reaction mixture into a 200 cm³ water-ice mixture and stir vigorously. Allow the mixture to stand overnight at 18 °C.[4]

  • Isolation and Purification: The precipitated white solid of octa-O-acetylsucrose is collected by filtration and washed with cold water.[4] The crude product can be recrystallized from 95% ethanol followed by re-precipitation with water and drying in a vacuum oven to a constant weight.[4]

Ultrasound-Assisted Synthesis:

An alternative, "green" synthesis method involves the use of ultrasound.

  • Reactants: The same reactants and ratios as the conventional method are used.

  • Reaction: The reaction mixture is subjected to ultrasonic irradiation (e.g., in a VWR ultrasonic bath at 30 W, 45 kHz) for 30 minutes.[4]

  • Work-up: The precipitation, isolation, and purification steps are the same as in the conventional method.[4] This method has been reported to provide a higher yield at a milder temperature (45 °C).[4]

Synthesis of this compound
Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of these sucrose derivatives can be visualized as follows:

Synthesis_Workflow Start Start Reactants Combine Sucrose, Reagent, and Catalyst Start->Reactants Reaction Heating or Ultrasound Reactants->Reaction Quenching Quench with Ice-Water Reaction->Quenching Precipitation Precipitation of Product Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Analysis Characterization (NMR, FT-IR, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: General workflow for sucrose derivative synthesis.

Conclusion

This compound and octa-O-acetylsucrose, while both fully substituted sucrose derivatives with a pronounced bitter taste, exhibit notable differences in their physicochemical properties and documented biological activities. Octa-O-acetylsucrose is more thoroughly characterized, with established synthesis protocols and a wider range of known applications, including antimicrobial and surfactant properties. This compound, while a valuable tool in taste research, requires further investigation to fully elucidate its biological potential and to establish detailed and optimized synthesis procedures. This guide provides a foundational comparison to aid researchers in selecting the appropriate sucrose derivative for their specific experimental needs.

References

Analysis of Octa-O-methylsucrose Using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of octa-O-methylsucrose using proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy. While a complete, publicly available experimental dataset for this compound is not currently available in the scientific literature, this document outlines the expected analytical approach, provides a general experimental protocol based on the analysis of similar methylated carbohydrates, and presents a theoretical framework for data interpretation.

Comparison with Alternative Analytical Techniques

NMR spectroscopy offers a powerful, non-destructive method for the detailed structural elucidation of molecules like this compound. Unlike mass spectrometry, which provides information on molecular weight and fragmentation patterns, NMR allows for the precise determination of the chemical environment of each proton and carbon atom, revealing key insights into connectivity and stereochemistry. While chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are excellent for assessing purity and for quantification, they do not provide the same level of structural detail as NMR.

Theoretical ¹H and ¹³C NMR Data for this compound

The following tables present theoretical ¹H and ¹³C NMR chemical shift ranges for this compound, based on known values for sucrose and the expected effects of O-methylation. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Anomeric H (H-1)5.3 - 5.6dExpected to be a doublet due to coupling with H-2.
Fructosyl H's (H-3', H-4', H-5')3.8 - 4.3mComplex multiplets due to overlapping signals.
Glucosyl Ring H's (H-2, H-3, H-4, H-5)3.2 - 3.9mComplex multiplets.
Methoxy H's (-OCH₃)3.3 - 3.7sEight distinct singlets are expected.
CH₂ Protons (H-6, H-1', H-6')3.5 - 4.0mComplex multiplets.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
Anomeric C (C-1)90 - 95
Fructosyl C-2'102 - 106Quaternary carbon, typically deshielded.
Glucosyl Ring C's (C-2, C-3, C-4, C-5)70 - 85
Fructosyl Ring C's (C-3', C-4', C-5')75 - 88
CH₂ Carbons (C-6, C-1', C-6')60 - 75
Methoxy C's (-OCH₃)58 - 62Eight distinct signals are expected.

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of methylated carbohydrates, which can be adapted for this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 10-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.

  • Processing: Fourier transform the FID and phase correct the spectrum.

Workflow for NMR Analysis of this compound

The following diagram illustrates the typical workflow for the complete NMR analysis of this compound, from sample preparation to final structure elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Mix Dissolve and Transfer to NMR Tube Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix NMR NMR Spectrometer Mix->NMR H1_acq 1H NMR Acquisition NMR->H1_acq C13_acq 13C NMR Acquisition NMR->C13_acq TwoD_acq 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_acq H1_spec 1H Spectrum H1_acq->H1_spec C13_spec 13C Spectrum C13_acq->C13_spec TwoD_spec 2D Correlation Spectra TwoD_acq->TwoD_spec Assignment Spectral Assignment H1_spec->Assignment C13_spec->Assignment TwoD_spec->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for the NMR analysis of this compound.

Differentiating Isomers of Methylated Sucrose: A Comparative Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The structural characterization of methylated sucrose isomers presents a significant analytical challenge due to their identical mass and elemental composition. For researchers in drug development and the broader scientific community, the ability to distinguish between these closely related molecules is paramount, as even minor structural variations can lead to substantial differences in biological activity and chemical properties. This guide provides an objective comparison of advanced analytical techniques, supported by experimental data, to aid in the selection of the most appropriate methodology for isomer differentiation.

Comparison of Key Analytical Techniques

The differentiation of methylated sucrose isomers primarily relies on a combination of chromatographic and spectrometric techniques. Each method offers unique advantages in terms of sensitivity, resolution, and the type of structural information it provides.

Technique Principle of Differentiation Sensitivity Sample Requirement Key Information Provided
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Chromatographic separation based on polarity (HILIC) followed by mass-to-charge ratio (m/z) and fragmentation patterns.[1][2]High (nanomolar levels achievable)[1]Small, can be used for complex mixtures.[3]Retention time, precursor ion m/z, and diagnostic fragment ions.[3]
Ion Mobility-Mass Spectrometry (IM-MS) Gas-phase separation based on ion size, shape, and charge, followed by m/z analysis.[4][5]HighSmall, requires no derivatization.[4]Collision Cross-Section (CCS), drift time, and m/z.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the magnetic environments of atomic nuclei (¹H, ¹³C) within the molecule.[7]LowerRequires pure samples in milligram quantities.[1]Definitive structural connectivity and stereochemistry.[7][8]
Gas Chromatography (GC-MS) Separation of volatile derivatives based on boiling point and polarity, followed by m/z analysis.[1]HighRequires derivatization to increase volatility.[1]Retention time and mass spectra of derivatives.[9]

In-Depth Analysis and Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly when coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), is a powerful and widely used technique for separating and identifying sucrose isomers.[1] The HILIC column retains the polar sugar molecules, allowing for their separation before they enter the mass spectrometer.[10][11] Tandem mass spectrometry (MS/MS) then isolates the isomer ions and fragments them, producing unique fragmentation patterns that act as fingerprints for each isomer.[3] The use of chloride adduction in negative-ion mode has been shown to significantly enhance sensitivity and produce distinct fragment ions for different isomers.[1][3]

Experimental Protocol: HILIC-LC-cESI-MS/MS with Chloride Adduction

This protocol is adapted from a method for characterizing sucrose isomers in complex samples.[1]

  • Sample Preparation:

    • Prepare a stock solution of sucrose isomer standards (e.g., sucrose, turanose, palatinose, maltulose, trehalulose, leucrose) at a concentration of 1 mM in a 50:50 acetonitrile/water mixture.

    • Create a working mixture by diluting the stock solution to 2 µM.

    • For complex samples like honey, dissolve 10 mg in 1 mL of 80:20 acetonitrile/water, vortex, and centrifuge. Dilute the supernatant as needed.[1]

  • Chromatographic Separation (HILIC):

    • Column: An Imtakt Intrada Organic Acid column (150 × 2 mm, 3 µm) or similar HILIC column.[10]

    • Mobile Phase A: 100 mM Ammonium Formate in 10% Acetonitrile.[10]

    • Mobile Phase B: 1% Formic Acid in 75% Acetonitrile.[10]

    • Flow Rate: 150 µL/min.[1]

    • Column Temperature: 55 °C.[1]

    • Gradient: A suitable gradient is established to ensure the separation of isomers.

  • Mass Spectrometry (cESI-MS/MS):

    • Ionization Mode: Negative-ion mode using a contained electrospray ionization (cESI) source.[1]

    • Spray Solvent: 20 mM NH₄Cl in 70:30 acetonitrile/water to facilitate chloride adduction.[1]

    • Analysis: Perform Collision-Induced Dissociation (CID) MS/MS on the chloride adduct precursor ion (e.g., m/z 377 for [M+Cl]⁻).[3]

    • Detection: Monitor for diagnostic fragment ions specific to each isomer.

Quantitative Data: Diagnostic Ions for Sucrose Isomers

The following table summarizes the key diagnostic fragment ions observed for different sucrose isomers when analyzing the chloride adduct [M+Cl]⁻ at m/z 377.

Isomer Glycosidic Linkage Diagnostic Fragment Ion (m/z) Reference
Sucroseα(1 → 2)197[1]
Turanoseα(1 → 3)203[1]
Maltuloseα(1 → 4)263[1]
Leucroseα(1 → 5)251[1]
Palatinoseα(1 → 6)221[1]
Trehaluloseα(1 → 1)269[1]

Data derived from tandem MS analysis of chloride adducts.[1][3]

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation to mass spectrometry, differentiating ions based on their shape and size as they drift through a gas-filled chamber.[12] This technique is particularly adept at resolving isomers that are indistinguishable by mass alone.[4] Each isomer's unique three-dimensional structure results in a different rotationally averaged collision cross-section (CCS), which in turn leads to a different drift time, allowing for their separation.[6][13]

Experimental Protocol: Traveling Wave Ion Mobility Mass Spectrometry (TWIM-MS)

This is a general protocol based on typical IM-MS experiments for carbohydrate analysis.[12]

  • Sample Preparation:

    • Prepare a 10-20 µM solution of the methylated sucrose isomers in an appropriate solvent for electrospray ionization (e.g., 50:50 acetonitrile/water).[12]

    • To enhance separation, consider the adduction of metal ions (e.g., Na⁺, Li⁺, Ca²⁺) by adding a salt like NaCl or LiCl to the solution.[6][13]

  • IM-MS Analysis:

    • Instrument: A hybrid quadrupole/ion mobility/orthogonal time-of-flight mass spectrometer (e.g., Waters Synapt G2).[12]

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Ion Mobility Separation: Introduce the ions into the traveling wave ion mobility cell. The instrument software records the drift times of the ions as they traverse the cell.

    • Mass Analysis: The mobility-separated ions are then analyzed by the time-of-flight (TOF) mass analyzer.

  • Data Analysis:

    • Plot the drift time distribution for the ions of a specific m/z.

    • Calculate the Collision Cross-Section (CCS) values for each separated species using a calibrant.

Quantitative Data: Collision Cross-Section (CCS) Values

While specific CCS data for all methylated sucrose isomers is extensive, the principle is demonstrated by the partial mobility separation of disaccharide isomers, where even small structural differences in anomeric or linkage positions lead to measurable differences in drift time and CCS.[12] For instance, a study on disaccharide isomers showed that D-Gal-β-(1-4)-D-Man could be partially resolved from other isomers due to a distinct drift time of 3.4 ms under specific conditions.[12]

Mandatory Visualizations

Experimental_Workflow General Workflow for Sucrose Isomer Analysis cluster_sample Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_data Data Interpretation Sample Complex Mixture or Standard Solution Prep Dilution / Extraction (e.g., with Acetonitrile/Water) Sample->Prep LC Liquid Chromatography (HILIC) Prep->LC Injection MS Mass Spectrometry (Ionization - ESI) LC->MS Elution RT Retention Time LC->RT IM Ion Mobility (Gas-Phase Separation) MS->IM Optional Path MS2 Tandem MS (Fragmentation - CID) MS->MS2 IM->MS2 DT Drift Time / CCS IM->DT Frag Fragment Ions MS2->Frag ID Isomer Identification RT->ID DT->ID Frag->ID

Caption: A generalized workflow for the separation and identification of sucrose isomers.

Logical_Relationships Logical Relationships of Analytical Techniques LC Liquid Chromatography (LC) Polarity Separation by Polarity LC->Polarity IM Ion Mobility (IM) ShapeSize Separation by Shape/Size (CCS) IM->ShapeSize MS Mass Spectrometry (MS) Mass Mass-to-Charge Ratio (m/z) MS->Mass MS2 Tandem MS (MS/MS) Fragments Fragmentation Pattern MS2->Fragments NMR NMR Spectroscopy Structure Definitive 3D Structure NMR->Structure info_node info_node

Caption: Relationships between techniques and the structural information they provide.

References

A Comparative Analysis of Sucrose Methylation Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, protocols, and practical considerations of key methylation techniques for sucrose.

For researchers, scientists, and drug development professionals working with carbohydrates, the methylation of sucrose is a fundamental chemical modification. This process, which involves the replacement of hydroxyl groups with methyl groups, is crucial for various analytical and synthetic applications, including structural elucidation, mass spectrometry, and the synthesis of carbohydrate-based therapeutics. The choice of methylation method can significantly impact reaction efficiency, product purity, and scalability. This guide provides a comprehensive comparative analysis of four prominent methods for sucrose methylation: Haworth, Purdie, Hakomori, and Ciucanu/Kerek, supported by available experimental data and detailed protocols.

At a Glance: Comparing Sucrose Methylation Methods

The selection of an appropriate methylation method depends on several factors, including the desired scale of the reaction, the required purity of the final product, and the available laboratory resources. The following table summarizes the key performance indicators for each of the four methods discussed.

MethodMethylating Agent(s)BaseTypical Reaction TimeReported Yield (Sucrose)PurityScalabilityKey Considerations
Haworth Dimethyl sulfate (DMS)Sodium hydroxide (NaOH)Several hoursModerate to HighGoodGoodUse of toxic DMS requires caution. Incomplete methylation is possible.
Purdie Methyl iodide (MeI)Silver oxide (Ag₂O)Several hours to daysHighHighLimited by the cost of silver oxide.
Hakomori Methyl iodide (MeI)Sodium hydride (NaH) in DMSOSeveral hoursHighHighRequires anhydrous conditions and handling of pyrophoric NaH. Can produce non-sugar byproducts.
Ciucanu/Kerek Methyl iodide (MeI)Powdered Sodium hydroxide (NaOH) in DMSO6-7 minutesExcellent (98 ± 2%)[1]HighExcellentRapid, high-yielding, and avoids some of the hazardous reagents of the Hakomori method.

In-Depth Analysis of Methylation Methods

Haworth Methylation

The Haworth methylation, a classical method, utilizes dimethyl sulfate and sodium hydroxide to achieve methylation.[2] It is a relatively cost-effective and scalable option. However, the reaction can be slow, and achieving complete methylation may require multiple treatments. A significant drawback is the high toxicity of dimethyl sulfate, necessitating stringent safety precautions.

Purdie Methylation

The Purdie method employs methyl iodide and silver oxide.[3] This technique is known for yielding highly pure permethylated products. The primary limitation of the Purdie methylation is the high cost of silver oxide, which can make it impractical for large-scale applications. The reaction is also typically slow, often requiring extended reaction times.

Hakomori Methylation

Developed as a more efficient alternative to the classical methods, the Hakomori methylation utilizes a strong base, sodium hydride, in dimethyl sulfoxide (DMSO) with methyl iodide as the methylating agent. This method generally provides high yields of permethylated sucrose. However, it requires strict anhydrous conditions due to the reactivity of sodium hydride, which is also pyrophoric and requires careful handling. A notable drawback is the potential for the formation of non-sugar byproducts, which can complicate purification.[1]

Ciucanu/Kerek Methylation

The Ciucanu/Kerek method is a significant improvement upon the Hakomori method. It employs powdered sodium hydroxide as the base in DMSO with methyl iodide. This method is remarkably rapid, with reaction times of only 6-7 minutes reported for the permethylation of various carbohydrates, including sucrose, achieving excellent yields of 98 ± 2%.[1] A key advantage is the absence of the non-sugar peaks in gas chromatograms that are sometimes observed with the Hakomori method.[1] Its speed, high yield, and use of a less hazardous base compared to sodium hydride make it a highly attractive option for many applications.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are representative procedures for each methylation method as applied to sucrose.

Protocol 1: Haworth Methylation of Sucrose

Materials:

  • Sucrose

  • Dimethyl sulfate (DMS)

  • 30% (w/v) Sodium hydroxide (NaOH) solution

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sucrose in water in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Simultaneously, add dimethyl sulfate and 30% sodium hydroxide solution dropwise to the stirred solution, maintaining a slightly alkaline pH.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute sulfuric acid).

  • Extract the methylated sucrose with chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by chromatography if necessary.

Protocol 2: Purdie Methylation of Sucrose

Materials:

  • Sucrose

  • Methyl iodide (MeI)

  • Freshly prepared silver oxide (Ag₂O)

  • Methanol (for initial dissolution if needed)

Procedure:

  • Suspend sucrose in methyl iodide in a round-bottom flask protected from light.

  • Add freshly prepared silver oxide to the suspension in portions with vigorous stirring.

  • Reflux the mixture for several hours to days, monitoring the reaction progress by TLC.

  • If the reaction is incomplete, add fresh portions of methyl iodide and silver oxide.

  • Once the reaction is complete, filter the mixture to remove silver salts.

  • Evaporate the excess methyl iodide under reduced pressure.

  • Dissolve the residue in a suitable solvent and filter again if necessary.

  • Concentrate the filtrate to obtain the permethylated sucrose.

Protocol 3: Hakomori Methylation of Sucrose

Materials:

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sodium hydride (NaH, as a dispersion in oil)

  • Sucrose (dried)

  • Methyl iodide (MeI)

  • Chloroform

  • Water

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, wash the sodium hydride with anhydrous hexane to remove the mineral oil.

  • Add anhydrous DMSO to the washed sodium hydride and heat at 50°C until the evolution of hydrogen ceases, forming the dimsyl anion.

  • Cool the solution to room temperature and add a solution of dried sucrose in anhydrous DMSO dropwise.

  • Stir the mixture for a designated period to ensure complete alkoxide formation.

  • Cool the reaction mixture in an ice bath and add methyl iodide dropwise.

  • Allow the mixture to stir at room temperature for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the permethylated sucrose with chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Protocol 4: Ciucanu/Kerek Methylation of Sucrose

Materials:

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Powdered sodium hydroxide (NaOH)

  • Sucrose (dried)

  • Methyl iodide (MeI)

  • Chloroform

  • Water

Procedure:

  • Dissolve the dried sucrose in anhydrous DMSO in a reaction vial.

  • Add finely powdered sodium hydroxide to the solution.

  • Add methyl iodide to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 6-7 minutes.[1]

  • Quench the reaction by adding water.

  • Extract the product with chloroform.

  • Wash the chloroform layer with water to remove residual DMSO and salts.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the permethylated sucrose.

Visualizing the Workflow

To better understand the procedural flow of these methylation methods, the following diagrams illustrate the key steps involved in each protocol.

Haworth_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product Sucrose Sucrose Reaction Reaction in Aqueous Solution Sucrose->Reaction DMS Dimethyl Sulfate DMS->Reaction NaOH Sodium Hydroxide NaOH->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Chloroform Extraction Neutralization->Extraction Washing Washing & Drying Extraction->Washing Product Permethylated Sucrose Washing->Product Purdie_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product Sucrose Sucrose Reaction Reaction under Reflux Sucrose->Reaction MeI Methyl Iodide MeI->Reaction Ag2O Silver Oxide Ag2O->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation of excess MeI Filtration->Evaporation Product Permethylated Sucrose Evaporation->Product Hakomori_Methylation_Workflow cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Final Product NaH_DMSO NaH in DMSO (Dimsyl Anion Formation) Alkoxide Sucrose Alkoxide Formation NaH_DMSO->Alkoxide Methylation Methylation with MeI Alkoxide->Methylation Quenching Quenching with Water Methylation->Quenching Extraction Chloroform Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Product Permethylated Sucrose Washing->Product Ciucanu_Kerek_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product Sucrose_DMSO Sucrose in DMSO Reaction Vigorous Stirring (6-7 min) Sucrose_DMSO->Reaction NaOH Powdered NaOH NaOH->Reaction MeI Methyl Iodide MeI->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Chloroform Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Product Permethylated Sucrose Washing->Product

References

Validation of experimental results using octa-O-methylsucrose as a reference compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. The validation of analytical methods ensures that the results are precise and reproducible. While various reference compounds are available, this guide provides a comparative overview of octa-O-methylsucrose and its utility as a reference compound in the validation of experimental results, alongside a look at a potential alternative, sucrose octaacetate.

This compound, a derivative of sucrose with all eight hydroxyl groups methylated, is a non-reactive and stable compound, making it a suitable candidate for a reference standard in various analytical techniques.[1] Its counterpart, sucrose octaacetate, where the hydroxyl groups are replaced by acetate groups, also sees use as an internal standard, particularly in the analysis of sucrose esters.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a reference compound is crucial for its appropriate application. Here, we compare the key properties of this compound and sucrose octaacetate.

PropertyThis compoundSucrose Octaacetate
Molecular Formula C20H38O11[2]C28H38O19[3]
Molecular Weight 454.5 g/mol [2]678.59 g/mol [3]
Appearance White crystalline solid[1]Colorless to white crystalline solid
Solubility in Water Low[1]Slightly soluble
Solubility in Organic Solvents Good in chloroform and ethanol[1]Soluble in toluene and ethanol
Reactivity Stable, slow hydrolysis under certain conditions[1]Can be used as a plasticizer and adhesive

Application in Analytical Techniques: Where Do They Stand?

The choice of a reference standard is highly dependent on the analytical method being validated. While direct comparative studies are limited, the known applications of each compound provide insight into their potential performance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography (LC)

For liquid chromatography methods, particularly in the analysis of carbohydrates and related compounds, the choice of an internal standard is critical for accurate quantification. A study on the rapid quantification of sucrose esters in oriental tobacco utilized sucrose octaacetate as an internal standard in LC-MS/MS analysis. The method demonstrated good recovery and sensitivity. The applicability of this compound in LC-based methods would depend on its chromatographic behavior and interaction with the stationary phase relative to the analytes of interest.

Experimental Protocols: A Glimpse into Practice

Detailed experimental protocols for the use of this compound as a reference standard for method validation are not widely published. However, based on the application of similar compounds, a general workflow can be outlined.

General Workflow for Method Validation using a Reference Standard

The following diagram illustrates a typical workflow for validating an analytical method using a reference compound like this compound or sucrose octaacetate.

experimental_workflow cluster_prep Preparation cluster_cal Calibration cluster_val Validation cluster_res Results StandardPrep Prepare Standard Stock Solution (e.g., this compound) Spike Spike Sample Matrix with Standard StandardPrep->Spike SamplePrep Prepare Sample Matrix SamplePrep->Spike CalCurve Generate Calibration Curve Spike->CalCurve Analyze Analyze Spiked Samples CalCurve->Analyze Assess Assess Performance Metrics (Accuracy, Precision, Linearity) Analyze->Assess Report Report Validated Method Assess->Report

A generalized workflow for analytical method validation.

Signaling Pathways and Logical Relationships

The decision to use a particular reference standard can be represented as a logical flow, considering the properties of the analyte and the requirements of the analytical method.

logical_relationship Analyte Analyte of Interest RefChoice Choice of Reference Standard Analyte->RefChoice Method Analytical Method (e.g., GC-MS, LC-MS) Method->RefChoice OOMS This compound RefChoice->OOMS Inertness Required SOA Sucrose Octaacetate RefChoice->SOA Structural Similarity to Esters Other Other Reference Compound RefChoice->Other Specific Method Requirements Validation Method Validation OOMS->Validation SOA->Validation Other->Validation

Decision tree for selecting a suitable reference standard.

Conclusion

This compound presents itself as a promising, though currently underdocumented, reference compound for the validation of experimental results, primarily due to its chemical inertness and stability. While sucrose octaacetate has demonstrated utility as an internal standard in specific applications, a direct, data-driven comparison with this compound is needed to definitively establish the superior choice for various analytical scenarios. The provided workflows and logical diagrams offer a foundational understanding for researchers looking to incorporate these reference standards into their method validation protocols. Further research and publication of application-specific data will be crucial in solidifying the role of this compound in the broader scientific community.

References

Untangling Sweetness and Bitterness: A Comparative Guide to Octa-O-methylsucrose Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential cross-reactivity of molecules in biological assays is paramount. This guide provides a comparative analysis of octa-O-methylsucrose, a fully methylated derivative of sucrose, and its predicted interactions with sweet and bitter taste receptors. Due to a lack of direct experimental data on this compound, this guide infers its activity based on established principles of taste receptor activation and compares it with the known activities of sucrose, the potent artificial sweetener sucralose, and the bitter sucrose derivative, sucrose octaacetate.

The molecular structure of a compound is a key determinant of its interaction with biological targets. In the realm of taste perception, the presence and arrangement of functional groups dictate whether a molecule will elicit a sweet, bitter, salty, sour, or umami sensation. Sucrose, the archetypal sweet molecule, relies on its numerous hydroxyl (-OH) groups to form a network of hydrogen bonds with the sweet taste receptor, a heterodimer composed of T1R2 and T1R3 proteins. The complete methylation of these hydroxyl groups in this compound fundamentally alters its chemical properties, rendering it incapable of forming these critical hydrogen bonds. Consequently, it is highly improbable that this compound would activate the sweet taste receptor.

Conversely, the eight methyl groups significantly increase the lipophilicity of the sucrose backbone. This increased hydrophobicity is a common feature among compounds that activate bitter taste receptors (TAS2Rs), a diverse family of G protein-coupled receptors that recognize a wide array of structurally varied, often toxic, compounds. Therefore, it is hypothesized that this compound is more likely to exhibit cross-reactivity with one or more of the 25 known human bitter taste receptors.

Comparative Analysis of Sucrose Derivatives in Taste Receptor Assays

To contextualize the predicted behavior of this compound, this section presents a comparison with sucrose and two of its well-characterized derivatives, sucralose and sucrose octaacetate. The data is summarized from in vitro cell-based assays measuring the activation of sweet (T1R2/T1R3) and bitter (TAS2Rs) taste receptors.

CompoundChemical ModificationPredicted/Observed TasteT1R2/T1R3 (Sweet) Receptor Activation (EC50)TAS2Rs (Bitter) Receptor Activation
Sucrose None (parent molecule)Sweet~28 mM[1]No significant activation
Sucralose Selective chlorination of three hydroxyl groupsIntense Sweet~18 µM[1]Activates TAS2R1, TAS2R10, TAS2R31, and TAS2R46 at high concentrations[1]
Sucrose Octaacetate Acetylation of all eight hydroxyl groupsBitterInactivePotent activator of multiple TAS2Rs
This compound Methylation of all eight hydroxyl groupsPredicted BitterPredicted InactivePredicted Activator of TAS2Rs

EC50 (Half-maximal effective concentration): The concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activity of compounds at sweet and bitter taste receptors.

Cell-Based Calcium Imaging Assay for Sweet and Bitter Taste Receptor Activation

This in vitro assay is a standard method to screen compounds for their ability to activate taste receptors expressed in a heterologous system, typically Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • For sweet taste receptor assays, cells are transiently co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits and a G-protein chimera (e.g., Gα16-gust45) that couples the receptor activation to the intracellular calcium signaling pathway.
  • For bitter taste receptor assays, cells are transfected with a plasmid for a specific human TAS2R (e.g., TAS2R38) and the G-protein chimera.
  • Mock-transfected cells (without the receptor plasmid) are used as a negative control to identify non-specific effects.

2. Calcium Imaging:

  • 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
  • The cells are then washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
  • The plate containing the cells is placed in a fluorescence microplate reader or a microscope equipped for live-cell imaging.
  • Test compounds (e.g., this compound, sucrose, sucralose, sucrose octaacetate) are prepared in the salt solution at various concentrations and added to the cells.
  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates receptor activation.

3. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  • Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
  • The EC50 values are calculated from the dose-response curves using a nonlinear regression model.

Visualizing the Molecular Logic of Taste Receptor Activation

The following diagrams illustrate the predicted interactions and the experimental workflow.

Sweet_Taste_Receptor_Activation cluster_receptor T1R2/T1R3 Sweet Taste Receptor cluster_ligands Ligands cluster_binding Binding Interaction cluster_response Cellular Response T1R2 T1R2 Sweet_Sensation Sweet Sensation T1R2->Sweet_Sensation Activation No_Response No Sweet Sensation T1R3 T1R3 T1R3->Sweet_Sensation Sucrose Sucrose H_Bond Hydrogen Bonding Sucrose->H_Bond Forms H-bonds Sucralose Sucralose Sucralose->H_Bond Forms H-bonds OOMS This compound No_H_Bond No Hydrogen Bonding (Steric Hindrance) OOMS->No_H_Bond Methyl groups prevent H-bonds H_Bond->T1R2 H_Bond->T1R3 No_H_Bond->T1R2 No_H_Bond->T1R3

Caption: Predicted binding of sucrose derivatives to the sweet taste receptor.

Bitter_Taste_Receptor_Activation cluster_receptor TAS2R Bitter Taste Receptor cluster_ligands Ligands cluster_binding Binding Interaction cluster_response Cellular Response TAS2R TAS2R Bitter_Sensation Bitter Sensation TAS2R->Bitter_Sensation Activation SOA Sucrose Octaacetate Hydrophobic Hydrophobic Interaction SOA->Hydrophobic Hydrophobic acetyl groups OOMS This compound OOMS->Hydrophobic Hydrophobic methyl groups Hydrophobic->TAS2R

Caption: Predicted binding of hydrophobic sucrose derivatives to bitter taste receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A HEK293 Cell Culture B Transfection with Taste Receptor & G-protein Plasmids A->B C Loading with Calcium-sensitive Dye B->C D Addition of Test Compound (e.g., this compound) C->D E Measure Fluorescence Change (Calcium Influx) D->E F Generate Dose-Response Curve E->F G Calculate EC50 F->G

Caption: Workflow for cell-based taste receptor activation assay.

References

Safety Operating Guide

Proper Disposal of Octa-O-methylsucrose: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Pre-Disposal Hazard Assessment: The Critical First Step

Before any disposal activities commence, a thorough hazard assessment must be performed. In the absence of a specific SDS, this involves consulting with your institution's Environmental Health and Safety (EHS) department. They are equipped to evaluate the toxicological and physical properties of a substance and determine the appropriate waste stream.

Key Action: Contact your EHS department and provide them with all available information on Octa-O-methylsucrose. Do not proceed with disposal until you have received their official guidance.

General Disposal Procedures

The following procedures are based on general guidelines for non-hazardous chemical waste and should only be implemented after receiving approval from your EHS department.

For Solid this compound Waste:
  • Containment: Place the solid waste in a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with the full chemical name: "this compound".

  • Waste Stream: Following EHS approval for non-hazardous solid waste, this container can typically be placed in the designated laboratory solid waste stream. Custodial staff should not handle chemical waste; therefore, laboratory personnel should transport the sealed container to the appropriate collection area.[1][2]

For Liquid this compound Waste (Aqueous Solutions):
  • Evaluation: Confirm with your EHS department that the concentration of the solution is suitable for drain disposal.

  • Dilution: If approved, pour the solution into the sanitary sewer drain, followed by flushing with a large volume of water (at least 20 parts water to 1 part waste solution) to ensure adequate dilution.[3]

  • Restrictions: Never dispose of solutions containing heavy metals, strong acids or bases, or other hazardous materials down the drain.[3]

Disposal Considerations Summary

ConsiderationGuideline
Hazard Classification In the absence of an SDS, treat as potentially hazardous.
Primary Action Consult your institution's Environmental Health & Safety (EHS) department for a formal hazard assessment and disposal guidance.
Solid Waste If deemed non-hazardous by EHS, place in a sealed, clearly labeled container for disposal in the appropriate laboratory solid waste stream.[1][2]
Liquid Waste If deemed non-hazardous by EHS, dilute aqueous solutions with copious amounts of water and flush down the sanitary sewer.[3]
Regulatory Compliance All disposal methods must comply with local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when determining the proper disposal route for this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_hazardous Hazardous Waste Pathway cluster_non_hazardous Non-Hazardous Waste Pathway start This compound Waste sds Is a Safety Data Sheet (SDS) Available? start->sds consult_ehs Consult Institutional Environmental Health & Safety (EHS) sds->consult_ehs No is_hazardous Is the substance classified as hazardous? sds->is_hazardous Yes consult_ehs->is_hazardous follow_hazardous Follow institutional procedures for hazardous chemical waste disposal. is_solid Is the waste solid or liquid? solid_disposal Seal in a labeled container and dispose of in the designated solid laboratory waste stream. is_solid->solid_disposal Solid liquid_disposal Dilute with copious amounts of water and flush down the sanitary sewer. is_solid->liquid_disposal Liquid is_hazardous->follow_hazardous Yes is_hazardous->is_solid No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.